3-Phenylisoxazole
Description
Properties
IUPAC Name |
3-phenyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-7-11-10-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRDJMFLJXFIGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143422 | |
| Record name | Isoxazole, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-65-1 | |
| Record name | 3-Phenylisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoxazole, 3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoxazole, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3-Phenylisoxazole: Core Properties and Structure
Abstract: This document provides a comprehensive technical overview of 3-Phenylisoxazole, a key heterocyclic compound utilized in medicinal chemistry and materials science. It details the fundamental structure, physicochemical properties, and spectroscopic data of the molecule. Furthermore, this guide furnishes detailed experimental protocols for its synthesis via a common 1,3-dipolar cycloaddition pathway and summarizes its primary applications and safety considerations. The information is structured for accessibility by researchers, chemists, and professionals in drug development.
Chemical Structure and Identifiers
This compound is an aromatic organic compound featuring a five-membered isoxazole ring substituted with a phenyl group at the 3-position.[1] This arrangement of a phenyl group and a heterocyclic isoxazole ring is a common scaffold in the development of pharmaceuticals and agrochemicals.[2]
The compound is identified by several standard chemical registry numbers and notations, which are summarized in the table below.
| Identifier | Value | Reference |
| CAS Number | 1006-65-1 | [3] |
| Molecular Formula | C₉H₇NO | [4] |
| Molecular Weight | 145.16 g/mol | [4][5] |
| IUPAC Name | 3-phenyl-1,2-oxazole | [5] |
| InChI | InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-7-11-10-9/h1-7H | [6] |
| InChIKey | ZBRDJMFLJXFIGJ-UHFFFAOYSA-N | [6] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=NO2 | [6] |
| PubChem CID | 136798 | [2][5] |
Physicochemical Properties
This compound typically presents as a crystalline solid.[1] While it is a widely cited compound, definitive experimental data for properties such as melting and boiling points are not consistently reported in the literature.[4] Its solubility varies depending on the solvent.[1]
| Property | Value | Reference |
| Appearance | Crystalline solid | [1] |
| Melting Point | Not available | [4] |
| Boiling Point | Not available | [4] |
| Density | Not available | [4] |
| pKa | No experimental data available | |
| Solubility | Varies with solvent | [1] |
Spectroscopic Data
| Spectrum Type | Data (for ethyl this compound-4-carboxylate) | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.01 (s, 1H), 7.79 – 7.75 (m, 2H), 7.50 – 7.45 (m, 3H), 4.29 (q, J = 7.2 Hz, 2H), 1.30 (t, J = 7.2 Hz, 3H) | [7] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 164.1, 161.3, 160.9, 130.2, 129.5, 128.2, 127.3, 113.1, 61.1, 14.1 | [7] |
| HRMS (ESI) | C₁₂H₁₁NO₃ ([M+H]⁺): calcd 218.0811, found 218.0810 | [7] |
| Mass Spectrometry (Parent Compound) | The parent compound this compound is expected to show a molecular ion peak (M⁺) at m/z 145. | [5] |
Experimental Protocols
The synthesis of this compound is commonly achieved via a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition.[8] This process involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne. A typical workflow is illustrated below.
Step 1: Synthesis of Benzaldoxime
Benzaldoxime is a stable intermediate prepared from benzaldehyde and hydroxylamine.[9]
Materials:
-
Benzaldehyde (21 g, 0.2 mol)
-
Hydroxylamine hydrochloride (14 g, 0.2 mol)
-
Sodium hydroxide (14 g, 0.35 mol)
-
Water (40 mL)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Carbon dioxide source
Procedure:
-
In a suitable flask, dissolve sodium hydroxide in water and then add benzaldehyde. Mix thoroughly.[10]
-
Add hydroxylamine hydrochloride to the mixture in small portions while shaking continuously. The reaction is exothermic.[10]
-
Upon cooling, a crystalline mass should separate. If it does not, add sufficient water to redissolve any solids.[10]
-
Saturate the solution by bubbling carbon dioxide through it. This will cause the benzaldoxime to separate out.[10]
-
Extract the aqueous mixture with diethyl ether.
-
Dry the combined ethereal extracts over anhydrous sodium sulfate.[10]
-
Filter to remove the drying agent and remove the ether by rotary evaporation to yield the crude benzaldoxime. The product can be further purified by vacuum distillation.[10]
Step 2: Synthesis of this compound (1,3-Dipolar Cycloaddition)
This step involves the in situ generation of benzonitrile oxide from benzaldoxime, which then reacts with phenylacetylene.[11]
Materials:
-
Benzaldoxime (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq) or aqueous sodium hypochlorite (bleach)
-
A suitable base, such as triethylamine or pyridine (1.2 eq)
-
Solvent, such as Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve benzaldoxime in the chosen solvent (e.g., DCM) in a reaction flask.
-
Add the base (e.g., triethylamine) to the solution.
-
Slowly add the chlorinating agent (NCS or bleach) to the stirred solution at room temperature. This reaction generates the intermediate benzohydroximoyl chloride, which is then dehydrochlorinated by the base to form benzonitrile oxide in situ.
-
To this mixture, add phenylacetylene.
-
Allow the reaction to stir at room temperature for several hours or until completion, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Applications
This compound and its derivatives are valuable building blocks in several fields:
-
Pharmaceutical Development: The isoxazole scaffold is present in numerous bioactive molecules and is explored for its potential anti-inflammatory and analgesic properties.[2] It serves as a key intermediate in the synthesis of drugs targeting various conditions, including neurological disorders.[2]
-
Agrochemicals: This compound is used in the formulation of pesticides and herbicides, contributing to crop protection.[2]
-
Materials Science: Due to its stability and reactivity, this compound is employed in the synthesis of specialized polymers and dyes.[2]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard:
-
Hazard Statement: H302 - Harmful if swallowed.[5]
-
Signal Word: Warning.[5]
-
Precautionary Statements: Users should wash hands thoroughly after handling, not eat, drink or smoke when using this product, and rinse mouth if swallowed, seeking medical attention if feeling unwell.[5]
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.
References
- 1. CAS 1006-65-1: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound | C9H7NO | CID 136798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C9H7NO) [pubchemlite.lcsb.uni.lu]
- 7. rsc.org [rsc.org]
- 8. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 9. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 10. prepchem.com [prepchem.com]
- 11. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Technical Guide to 3-Phenylisoxazole: Synthesis, Biological Activity, and Therapeutic Potential
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 3-phenylisoxazole and its derivatives. This document outlines the synthesis, biological activities, and therapeutic applications of this important heterocyclic scaffold.
Core Chemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₇NO | [2] |
| Molecular Weight | 145.16 g/mol | PubChem |
| IUPAC Name | 3-phenyl-1,2-oxazole | PubChem |
| InChI | InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-7-11-10-9/h1-7H | [2] |
| InChIKey | ZBRDJMFLJXFIGJ-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC=C(C=C1)C2=CC=NO2 | PubChem |
| Physical Description | Crystalline solid | [2] |
Synthesis of this compound Derivatives
The this compound core is a versatile starting point for the synthesis of a wide array of derivatives. A common synthetic strategy involves a multi-step process, as detailed below.
Experimental Protocol: Synthesis of this compound-Based Histone Deacetylase (HDAC) Inhibitors
This protocol outlines the synthesis of a series of this compound derivatives designed as HDAC1 inhibitors.[3][4]
-
Step A: Oxime Formation: Commercially available substituted benzaldehydes are condensed with hydroxylamine in ethanol at 60°C for 2 hours to yield the corresponding aldoximes.
-
Step B: Chlorination: The resulting aldoximes are chlorinated using N-Chlorosuccinimide (NCS) in dimethylformamide (DMF) at 40°C for 2 hours to produce hydroximoyl chlorides.
-
Step C: Cycloaddition: The hydroximoyl chlorides are reacted with a suitable β-ketoester, such as methyl 3-cyclopropyl-3-oxopropionate, in the presence of triethylamine in ethanol. The reaction is initiated at 0°C and then allowed to proceed to room temperature for 5-6 hours to form the isoxazole ring.
-
Step D: Hydrolysis: The ester group on the isoxazole ring is hydrolyzed using sodium hydroxide in water at 80°C for 1 hour to yield the carboxylic acid intermediate.
-
Step E: Amide Coupling: The carboxylic acid is then coupled with various substituted amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N,N-Diisopropylethylamine (DIPEA) at room temperature for 2 hours to form the amide derivatives.
-
Step F: Hydroxamic Acid Formation: Finally, the ester group of the coupled product is treated with hydroxylamine and sodium hydroxide in water at room temperature for 1 hour to produce the final hydroxamic acid derivatives, which are potent HDAC inhibitors.[3][4]
A visual representation of this synthetic workflow is provided below.
References
- 1. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 2. CAS 1006-65-1: this compound | CymitQuimica [cymitquimica.com]
- 3. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
3-Phenylisoxazole chemical formula and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information regarding the chemical formula and molecular weight of 3-Phenylisoxazole, a heterocyclic compound of interest in various research and development fields, including pharmaceuticals and agrochemicals.[1]
Core Chemical Data
The fundamental chemical properties of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value | Source |
| Chemical Formula | C₉H₇NO | PubChem[2], Chem-Impex[1], Advanced Biochemicals[3] |
| Molecular Weight | 145.16 g/mol | PubChem[2], Chem-Impex[1], Advanced Biochemicals[3] |
| CAS Number | 1006-65-1 | PubChem[2], Chem-Impex[1] |
The molecular formula, C₉H₇NO, precisely defines the elemental composition of the molecule, consisting of nine carbon atoms, seven hydrogen atoms, one nitrogen atom, and one oxygen atom.[1][2][4] The molecular weight of 145.16 g/mol is derived from the sum of the atomic weights of these constituent atoms and is a critical parameter in quantitative chemical analysis and synthesis.[1][2][4]
References
The Isoxazole Ring: A Cornerstone of Modern Medicinal Chemistry
An In-depth Guide for Drug Discovery Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and synthetic accessibility have made it a cornerstone in the design of a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the isoxazole core, detailing its role in drug design, summarizing key quantitative data of prominent isoxazole-containing drugs, outlining relevant experimental protocols, and visualizing the associated biological pathways.
Physicochemical Properties and Synthetic Strategies
The isoxazole ring is an aromatic system characterized by a unique distribution of electron density. The electronegative oxygen and nitrogen atoms render the ring electron-deficient, which influences its ability to participate in crucial non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking. This electronic nature, combined with its relative stability to metabolic degradation, makes it an attractive bioisostere for other functional groups, like amides or esters, often improving a compound's pharmacokinetic profile.
The synthesis of isoxazole derivatives is versatile, with the most prominent method being the [3+2] cycloaddition (1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne. This reaction is highly efficient and allows for the introduction of diverse substituents at the 3- and 5-positions of the ring. Another common strategy involves the condensation of hydroxylamine with α,β-unsaturated carbonyl compounds, such as chalcones.
The Isoxazole Motif in Approved Pharmaceuticals
The versatility of the isoxazole ring is showcased by its presence in a diverse range of FDA-approved drugs, each with a distinct mechanism of action. These include anti-inflammatory agents, immunosuppressants, antibiotics, and anticonvulsants.
Anti-inflammatory Agents: COX-2 Inhibitors
A notable class of isoxazole-containing drugs are the selective cyclooxygenase-2 (COX-2) inhibitors, such as Valdecoxib and Celecoxib. These non-steroidal anti-inflammatory drugs (NSAIDs) function by blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation.
Immunosuppressants: DHODH Inhibitors
Leflunomide is an isoxazole-based immunosuppressive drug used in the treatment of rheumatoid arthritis. It operates through its active metabolite, A77 1726, which inhibits dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway required for the proliferation of activated lymphocytes.
Antimicrobials: Folate Synthesis Inhibitors
Sulfamethoxazole is a sulfonamide antibiotic that features an isoxazole ring. It competitively inhibits dihydropteroate synthetase, an enzyme essential for the synthesis of folic acid in bacteria. This disruption of the folate pathway halts bacterial growth.
Anticonvulsants: Ion Channel Modulators
Zonisamide is an antiseizure medication with a benzisoxazole structure. Its mechanism is multifaceted, primarily involving the blockage of voltage-gated sodium channels and T-type calcium channels, which stabilizes neuronal membranes and suppresses hypersynchronous neuronal firing.
Quantitative Data Summary
The following tables summarize key quantitative data for prominent isoxazole-containing drugs, providing a basis for comparison of their potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of Isoxazole-Containing COX-2 Inhibitors
| Compound | Target | Parameter | Value | Reference(s) |
| Valdecoxib | Recombinant Human COX-2 | IC₅₀ | 0.005 µM | [1][2] |
| Recombinant Human COX-1 | IC₅₀ | 150 µM | [1] | |
| Human Whole Blood COX-2 | IC₅₀ | 0.24 µM | [1] | |
| Human Whole Blood COX-1 | IC₅₀ | 21.9 µM | [1] | |
| Celecoxib | Recombinant Human COX-2 | IC₅₀ | 0.05 µM | [1] |
| Human Whole Blood COX-2 | IC₅₀ | 0.8 µM | [3] | |
| Human Whole Blood COX-1 | IC₅₀ | 6.6 µM | [3] |
IC₅₀ (Half maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro. A lower value denotes greater potency.
Table 2: In Vitro Potency of Leflunomide's Active Metabolite (A77 1726)
| Compound | Target | Parameter | Value | Reference(s) |
| A77 1726 | Human DHODH | Kᵢ | 179 ± 19 nM | [4] |
| Human DHODH | Kᵢ | 2.7 ± 0.7 µM | [5] |
Kᵢ (Inhibition constant) represents the concentration required to produce half-maximum inhibition. It is an indicator of the potency of an inhibitor.
Table 3: Antimicrobial Activity of Sulfamethoxazole
| Compound | Organism Type | Parameter | Value Range | Reference(s) |
| Sulfamethoxazole | Anaerobic Bacteria | MIC | ≤ 16 µg/mL (for 58% of strains) | [6] |
| Trimethoprim/Sulfamethoxazole | Salmonella spp. | MIC | > 4/76 µg/mL (for 9.53% of strains) | [7] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Table 4: Pharmacokinetic and In Vivo Data
| Drug | Parameter | Species | Value | Reference(s) |
| Valdecoxib | Adjuvant Arthritis ED₅₀ | Rat | 0.03 mg/kg | [1] |
| Zonisamide | MES Seizure ED₅₀ (i.p.) | Mouse | 68.5 ± 1.3 mg/kg | [8] |
| TFISA (Isoxazole Derivative) | Bioavailability | Rat | 90.18% | [9] |
| TFISA (Isoxazole Derivative) | Half-life (t½) | Rat | 58 ± 10 h | [9] |
ED₅₀ (Median effective dose) is the dose that produces a quantal effect (all or nothing) in 50% of the population that receives it.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by isoxazole drugs is critical for rational drug design and development. The following diagrams, rendered in DOT language, illustrate the mechanisms for key drug classes.
References
- 1. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. The immunosuppressive metabolite of leflunomide is a potent inhibitor of human dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Emerging Resistance and Virulence Patterns in Salmonella enterica: Insights into Silver Nanoparticles as an Antimicrobial Strategy [mdpi.com]
- 8. Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide (JNJ-26489112) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
The Discovery and Enduring Legacy of 3-Phenylisoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylisoxazole, a heterocyclic aromatic organic compound, stands as a cornerstone in the field of medicinal chemistry and synthetic organic chemistry. Characterized by a five-membered isoxazole ring substituted with a phenyl group at the 3-position, this molecule has served as a versatile scaffold for the development of a wide array of therapeutic agents and functional materials. Its journey from a 19th-century chemical curiosity to a privileged structure in modern drug discovery is a testament to its unique chemical properties and biological significance. This technical guide provides an in-depth exploration of the discovery, history, and fundamental synthetic methodologies of this compound, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
Historical Perspective: The Dawn of Isoxazole Chemistry
The pioneering work in isoxazole chemistry is largely attributed to the German chemist Ludwig Claisen . In the late 19th century, Claisen's investigations into the reactions of 1,3-dicarbonyl compounds laid the groundwork for the synthesis of this important class of heterocycles. While the first synthesis of the parent isoxazole ring was reported by Claisen in 1903 through the oximation of propargylaldehyde acetal, his earlier work on phenyl-substituted derivatives was crucial.[1]
The seminal moment in the history of this compound can be traced back to a publication by Claisen and his student W. Zedel in the Berichte der Deutschen Chemischen Gesellschaft in 1891 . In this paper, they described the reaction of β-ketoaldehydes and related 1,3-dicarbonyl compounds with hydroxylamine, leading to the formation of isoxazoles. Specifically, the reaction of benzoylacetaldehyde (a 1,3-dicarbonyl compound with a phenyl group) with hydroxylamine hydrochloride yielded this compound. This reaction established the fundamental synthetic route to the this compound core, a method that, in its essence, is still utilized today.
Core Synthesis: The Claisen Condensation Route
The classical and most historically significant method for the synthesis of this compound involves the reaction of a phenyl-substituted 1,3-dicarbonyl compound with hydroxylamine. This reaction proceeds via a condensation reaction to form an oxime intermediate, which then undergoes cyclization and dehydration to yield the aromatic isoxazole ring.
Signaling Pathway of the Claisen Isoxazole Synthesis
Caption: The classical Claisen synthesis of this compound.
Quantitative Data for this compound
The following table summarizes the key quantitative data for the parent compound, this compound.
| Property | Value |
| CAS Number | 1006-65-1 |
| Molecular Formula | C₉H₇NO |
| Molecular Weight | 145.16 g/mol |
| Appearance | Crystalline solid or liquid |
| Boiling Point | 279.6 °C at 760 mmHg |
| Density | 1.11 g/cm³ |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.01 (s, 1H), 7.79 – 7.75 (m, 2H), 7.50 – 7.45 (m, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 164.1, 161.3, 130.2, 129.5, 128.2, 127.3, 113.1 |
| IR (KBr, cm⁻¹) | 3025 (Ar-H), 1545 (C=N), 1404 (N-O) |
| Mass Spectrum (EI) | m/z (%): 145 (M⁺, 100), 117, 90, 77 |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a 3,5-disubstituted isoxazole, which is analogous to the historical synthesis of this compound and is readily adaptable. This modern protocol for the synthesis of 3,5-diphenylisoxazole from 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) and hydroxylamine hydrochloride illustrates the core chemical transformation.
Synthesis of 3,5-Diphenylisoxazole
Materials:
-
1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane)
-
Hydroxylamine hydrochloride
-
Ethanol
-
Water
Procedure:
-
To a solution of 1,3-diphenyl-1,3-propanedione (1.12 g, 5.0 mmol) in ethanol (20 mL) at room temperature, add hydroxylamine hydrochloride (396 mg, 6.0 mmol, 1.2 eq.).
-
The reaction mixture is then heated to reflux and maintained at this temperature overnight.
-
After cooling to room temperature, water (80 mL) is added to the reaction mixture.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford 3,5-diphenylisoxazole.
This procedure can be adapted for the synthesis of this compound by using the appropriate β-ketoaldehyde, benzoylacetaldehyde, as the starting material.
Experimental Workflow
Caption: A typical experimental workflow for isoxazole synthesis.
Modern Synthetic Developments and Applications
While the Claisen synthesis remains a fundamental method, numerous modern synthetic routes to this compound and its derivatives have been developed. The most prominent of these is the [3+2] cycloaddition reaction , also known as the Huisgen cycloaddition. This powerful reaction typically involves the cycloaddition of a nitrile oxide (generated in situ from an oxime) with an alkyne. This method offers high regioselectivity and functional group tolerance, making it a cornerstone of modern isoxazole synthesis.
The enduring interest in this compound stems from its wide-ranging biological activities. Derivatives of this core structure have been investigated and developed as:
-
Antibacterial agents [2]
-
Anticancer agents , including inhibitors of histone deacetylases (HDACs)[3]
-
Anti-inflammatory drugs
-
Antiviral compounds
The phenyl group at the 3-position provides a crucial site for functionalization, allowing for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets.
Conclusion
From its initial discovery in the late 19th century by Ludwig Claisen, this compound has evolved from a simple heterocyclic compound to a highly valued scaffold in medicinal chemistry. The foundational synthetic methods, rooted in the principles of condensation chemistry, have paved the way for more sophisticated and efficient modern techniques. The rich history and versatile chemistry of this compound ensure its continued importance in the quest for novel therapeutics and advanced materials. This guide serves as a comprehensive resource for understanding the core principles of this remarkable molecule, from its historical origins to its contemporary applications.
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery of 3-Phenylisoxazole Derivatives and Analogues
The this compound scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1][2] This five-membered aromatic ring, containing adjacent nitrogen and oxygen atoms, serves as a crucial building block in the synthesis of novel therapeutic agents.[1][2][3] Derivatives of this compound have demonstrated a wide spectrum of pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antidiabetic activities.[4][5][6][7] This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of recently developed this compound derivatives and analogues.
Synthesis Strategies
The construction of the this compound core and its derivatives is primarily achieved through several key synthetic methodologies. The most efficient and widely used strategy is the [3+2] cycloaddition reaction.[5][8][9] Additionally, multi-step synthesis involving condensation, cyclization, and subsequent modifications is commonly employed to generate diverse analogues.[4][10][11]
General Synthesis of 4-Nitro-3-Phenylisoxazole Derivatives via [3+2] Cycloaddition
A prevalent method for synthesizing polysubstituted phenylisoxazoles involves a [3+2] cycloaddition reaction.[5][8][9] This reaction typically occurs between nitrile N-oxides, generated in situ from phenyloximes, and a suitable dipolarophile, such as a conjugated nitroalkene. The regioselectivity of this reaction is governed by the nucleophilic attack of the oxygen atom from the CNO moiety on the electrophilic position of the nitroalkene.[5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors | PLOS One [journals.plos.org]
- 5. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
Preliminary Investigation of 3-Phenylisoxazole Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylisoxazole is a heterocyclic aromatic organic compound with a core isoxazole ring substituted with a phenyl group. This scaffold is a key component in a variety of compounds with diverse biological activities, making it a person of interest in medicinal chemistry and drug discovery. Understanding the toxicological profile of this core structure is paramount for the development of safe and effective therapeutic agents. This technical guide provides a preliminary investigation into the toxicity of this compound, summarizing available quantitative data, outlining experimental protocols for its assessment, and visualizing potential mechanisms of toxicity.
Data Presentation
Table 1: Acute Toxicity Data
| Compound | Species | Route of Administration | LD50 | Toxic Effects | Reference |
| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | Rat | Intraperitoneal | 1500 mg/kg | Dyspnea | [2] |
| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | Mouse | Intravenous | 300 mg/kg | Details not reported | [2] |
Table 2: In Vitro Cytotoxicity Data for this compound Derivatives
| Derivative | Cell Line | Cell Type | IC50 (µM) | Comments | Reference |
| Compound 17 | PC3 | Human Prostate Cancer | 5.82 | No evident toxicity on normal prostate WPMY-1 cells. | [3][4] |
| Compound 10 | PC3 | Human Prostate Cancer | 9.18 | No evident toxicity on normal prostate WPMY-1 cells. | [3] |
| Various Derivatives | Fibroblasts | Normal Human Cells | Low cytotoxic effect | Displayed antimicrobial activity. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of toxicity. Below are protocols for key experiments relevant to the toxicological investigation of this compound.
Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
This protocol provides a general framework for determining the acute oral toxicity of a substance.
Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Healthy, young adult laboratory rodents (e.g., Wistar rats or Swiss mice), nulliparous and non-pregnant females.
-
Oral gavage needles
-
Standard laboratory animal caging and diet
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days prior to the experiment.
-
Dose Preparation: Prepare a series of dose concentrations of this compound in the chosen vehicle.
-
Administration: Administer a single dose of the test substance to fasted animals by oral gavage.
-
Observation: Observe animals individually for clinical signs of toxicity at least once during the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
Data Collection: Record mortality, body weight changes, and any observed clinical signs of toxicity (e.g., changes in skin, fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern).
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
-
LD50 Calculation: Use appropriate statistical methods to calculate the LD50.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
This compound
-
Human cell lines (e.g., normal human fibroblasts, hepatocytes, or specific cancer cell lines)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic series) for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.
Mandatory Visualization
The following diagrams illustrate a hypothetical workflow for toxicity screening and a potential signaling pathway that could be involved in this compound-induced toxicity.
Figure 1: A hypothetical tiered workflow for the toxicological screening of this compound.
Figure 2: A potential signaling pathway for this compound-induced apoptosis.
Conclusion
This preliminary investigation provides an overview of the known toxicological data for this compound and its derivatives. While the parent compound is classified as harmful if swallowed, more detailed in vivo oral toxicity studies are needed to establish a definitive LD50 value. In vitro studies on derivatives suggest a degree of selective cytotoxicity towards cancer cells, with lower toxicity observed in normal cell lines. The provided experimental protocols offer a starting point for further toxicological assessment. The visualized workflow and signaling pathway are intended to guide future research into the mechanisms of this compound toxicity. A more comprehensive understanding of its toxicological profile will be essential for the safe development of novel therapeutics based on this promising chemical scaffold.
References
- 1. This compound | C9H7NO | CID 136798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. RTECS NUMBER-NY2750000-Chemical Toxicity Database [drugfuture.com]
- 3. journals.plos.org [journals.plos.org]
- 4. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 3-Phenylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the spectroscopic data and experimental protocols essential for the characterization of 3-Phenylisoxazole. The information is presented to facilitate easy comparison and replication of experimental findings, crucial for research and development in medicinal chemistry and materials science.
Introduction
This compound is a heterocyclic aromatic organic compound with the chemical formula C₉H₇NO.[1][2] It features a five-membered isoxazole ring substituted with a phenyl group at the 3-position.[3] This structural motif is a key scaffold in numerous biologically active molecules, exhibiting a wide range of pharmacological properties. Accurate and thorough characterization of this compound is fundamental for its application in drug discovery and development. This guide focuses on the primary spectroscopic techniques used for its structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data for this compound
The following tables summarize the key spectroscopic data for this compound, compiled from various sources. These values are crucial for confirming the identity and purity of the compound.
Table 1: ¹H NMR Spectroscopic Data for 3,5-Diphenylisoxazole (a closely related analog)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference |
| 6.562 | s | 1H | =CH (isoxazole ring) | [4] |
| 7.342-7.826 | m | 10H | Ar-H | [4] |
| 6.84 | s | 1H | isoxazole-H | [5] |
| 7.43-7.53 | m | 6H | Ar-H | [5] |
| 7.81-7.91 | m | 4H | Ar-H | [5] |
Table 2: ¹³C NMR Spectroscopic Data for 3,5-Diphenylisoxazole
| Chemical Shift (δ) ppm | Assignment | Reference |
| 97.4 | C4 (isoxazole ring) | [5] |
| 125.7 | Ar-C | [5] |
| 126.7 | Ar-C | [5] |
| 127.4 | Ar-C | [5] |
| 128.8 | Ar-C | [5] |
| 128.9 | Ar-C | [5] |
| 129.0 | Ar-C | [5] |
| 129.9 | Ar-C | [5] |
| 130.1 | Ar-C | [5] |
| 162.9 | C3 (isoxazole ring) | [5] |
| 170.3 | C5 (isoxazole ring) | [5] |
Table 3: IR Spectroscopic Data for 3,5-Diphenylisoxazole
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3047.95 | Aromatic C-H stretching | [4] |
| 1570.67 | C=N stretching | [4] |
| 1488.94 | C=C stretching | [4] |
| 1404.08 | N-O stretching | [4] |
| 912.27 | C-C stretching | [4] |
| 687.39 | Monosubstituted C-H def. | [4] |
Table 4: Mass Spectrometry Data for 3,5-Diphenylisoxazole
| m/z | Relative Intensity (%) | Assignment | Reference |
| 222.24 | 18 | [M+H]⁺ | [4] |
| 221.25 | 100 | [M]⁺ | [4] |
| 144.24 | 26 | Fragment | [4] |
| 77.11 | 39 | Fragment (Phenyl) | [4] |
| 69.02 | 12 | Fragment | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline a general procedure for the synthesis and spectroscopic characterization of isoxazole derivatives.
3.1. General Synthesis of 3,5-Disubstituted Isoxazoles
A common method for the synthesis of 3,5-disubstituted isoxazoles involves the reaction of chalcone dibromides with hydroxylamine hydrochloride.
-
Procedure: Chalcone dibromide (0.005 mole) and hydroxylamine hydrochloride (0.01 mole) are heated with 15 ml of triethanolamine until bumping starts (typically 10-15 minutes). The reaction mixture is then cooled, and the resulting solid is filtered, dried, and recrystallized from absolute ethanol to yield the desired isoxazole derivative.[4]
3.2. Spectroscopic Analysis
-
FTIR Spectroscopy: IR spectra can be recorded on a Perkin Elmer Spectrum RXI FTIR system using potassium bromide (KBr) pellets. Noteworthy absorption levels (cm⁻¹) are then listed.[4]
-
¹H NMR and ¹³C NMR Spectroscopy: NMR spectra can be recorded on a Bruker Avance II 400 NMR spectrometer using Tetramethylsilane (TMS) as an internal standard, with chemical shifts (δ) reported in parts per million (ppm).[4][6] The solvent is typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[5][6]
-
Mass Spectrometry: Mass spectra can be obtained using a LC-MS (SHIMADZU-2010AT, Software class VP) or a high-resolution mass spectrometer (HRMS) like the TSQ 8000 or AB SCIEX X500R QTOF.[4][6]
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound and its derivatives.
References
Solubility Profile of 3-Phenylisoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-phenylisoxazole in common organic solvents. Due to a scarcity of published quantitative solubility data for this compound, this document focuses on providing qualitative solubility information and detailed experimental protocols to enable researchers to determine precise solubility values in their own laboratories.
Introduction to this compound
This compound is a heterocyclic aromatic organic compound with the molecular formula C₉H₇NO. It consists of a five-membered isoxazole ring substituted with a phenyl group at the 3-position. This core structure is of significant interest in medicinal chemistry and materials science due to its presence in a variety of biologically active compounds. Understanding its solubility is crucial for its synthesis, purification, formulation, and application in various research and development settings.
Solubility of this compound: Qualitative Data
The following table summarizes the observed or inferred qualitative solubility of this compound in several common organic solvents.
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Qualitative Solubility |
| Methanol | CH₃OH | 32.7 | Soluble |
| Ethanol | C₂H₅OH | 24.5 | Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Soluble |
| Acetone | C₃H₆O | 20.7 | Likely Soluble |
| Ethyl Acetate | C₄H₈O₂ | 6.0 | Likely Soluble |
| Toluene | C₇H₈ | 2.4 | Sparingly Soluble to Soluble |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | Soluble |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Likely Soluble |
| Hexane | C₆H₁₄ | 1.9 | Sparingly Soluble to Insoluble |
| Water | H₂O | 80.1 | Limited to Insoluble |
Note: "Likely Soluble" is inferred from the polarity of the solvent and its common use in reactions involving similar heterocyclic compounds. "Sparingly Soluble" indicates that while dissolution may occur, it is not to a significant extent at room temperature.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is necessary. The following section details the widely accepted "shake-flask" method, a reliable technique for determining the thermodynamic solubility of a compound.[1][2][3]
Principle
The shake-flask method involves equilibrating an excess amount of the solid compound in a specific solvent at a constant temperature.[3] Once equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[1][4]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks and pipettes
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or carefully draw the supernatant using a syringe and pass it through a syringe filter. This step is critical to avoid the transfer of any solid particles.
-
-
Quantification:
-
Using UV-Vis Spectroscopy:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.[5]
-
Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution by multiplying by the dilution factor. This value represents the solubility.
-
-
Using HPLC:
-
Develop an HPLC method with a suitable column and mobile phase to achieve good separation and detection of this compound.
-
Prepare a calibration curve by injecting standard solutions of known concentrations.
-
Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Calculate the solubility based on the measured concentration and any dilution performed.
-
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method followed by UV-Vis analysis.
Factors Influencing Solubility
The solubility of this compound can be influenced by several factors:
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. However, this relationship should be determined empirically for each solvent system.
-
Solvent Polarity: As indicated in the qualitative data table, solvents with polarities similar to this compound are expected to be more effective at dissolving it.
-
Purity of the Compound: Impurities in the this compound sample can affect its measured solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form being tested.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents. While quantitative data is limited in existing literature, the provided qualitative information and detailed experimental protocol offer a robust framework for researchers to determine precise solubility values tailored to their specific needs. Accurate solubility data is paramount for the successful application of this compound in drug discovery, process chemistry, and materials science.
References
The 3-Phenylisoxazole Core: A Technical Guide to its Reactivity and Applications
The 3-phenylisoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and synthetic versatility make it an attractive building block for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the reactivity of the this compound core, detailing key synthetic transformations and providing practical experimental protocols for researchers, scientists, and drug development professionals.
Synthesis of the this compound Core
The most prevalent and efficient method for constructing the this compound ring system is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This reaction offers a high degree of control over regioselectivity and tolerates a wide range of functional groups.
A common route involves the in situ generation of a nitrile oxide from an aldoxime using an oxidizing agent, which then reacts with a terminal alkyne. For instance, substituted benzaldehyde oximes can be treated with agents like chloramine-T or N-chlorosuccinimide (NCS) to generate the corresponding benzonitrile oxides, which readily undergo cycloaddition with alkynes to furnish the desired this compound derivatives.[1][2]
Reactivity of the this compound Core
The reactivity of the this compound core is characterized by several key transformations, including electrophilic substitution, functionalization via cross-coupling reactions, and ring-opening reactions.
Electrophilic Aromatic Substitution
The isoxazole ring is an electron-deficient heterocycle, which generally deactivates it towards electrophilic aromatic substitution compared to benzene. However, substitution is possible under forcing conditions, and the regioselectivity is dictated by the electronic nature of the ring atoms. Electrophilic attack preferentially occurs at the C4 position, which is the most electron-rich carbon atom in the isoxazole ring.[3]
A notable example is the nitration of this compound. Treatment with a mixture of concentrated nitric and sulfuric acids yields 4-nitro-3-phenylisoxazole.[4] This C4-functionalized product can then serve as a precursor for further synthetic modifications.
Palladium-Catalyzed Cross-Coupling Reactions
The introduction of a halogen atom, typically iodine, at the C4 position of the this compound core opens up a vast array of possibilities for further functionalization through palladium-catalyzed cross-coupling reactions. 4-Iodo-3-phenylisoxazole derivatives are valuable intermediates that can be synthesized via electrophilic cyclization of 2-alkyn-1-one O-methyl oximes in the presence of iodine monochloride (ICl).[5]
These halogenated intermediates can readily participate in Suzuki-Miyaura cross-coupling reactions with various boronic acids to introduce new carbon-carbon bonds at the C4 position.[6][7] This strategy is widely employed in the synthesis of highly substituted isoxazole derivatives with diverse biological activities.
Ring-Opening Reactions
The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions, leading to ring-opening reactions that provide access to different classes of compounds. For example, photochemical irradiation of isoxazoles can induce N-O bond cleavage, forming intermediates such as nitrenes and azirines.
Thermal Rearrangement
Under high temperatures, this compound derivatives can undergo thermal rearrangements to form other heterocyclic systems. For instance, flash pyrolysis of 3,5-diphenylisoxazole has been shown to yield 2,5-diphenyloxazole and 2-phenylindole as major products.
Data Presentation
The following tables summarize quantitative data for key reactions involving the this compound core.
Table 1: Synthesis of this compound Derivatives via [3+2] Cycloaddition
| Entry | Aldoxime | Alkyne | Conditions | Product | Yield (%) | Reference |
| 1 | Benzaldehyde oxime | Phenylacetylene | NCS, TEA, DMF, 25 °C, 6 h | 3,5-Diphenylisoxazole | 85 | [8] |
| 2 | 4-Methylbenzaldehyde oxime | Phenylacetylene | NCS, TEA, DMF, 25 °C, 6 h | 3-(4-Methylphenyl)-5-phenylisoxazole | 76 | [8] |
| 3 | 4-Fluorobenzaldehyde oxime | Phenylacetylene | NCS, TEA, DMF, 25 °C, 6 h | 3-(4-Fluorophenyl)-5-phenylisoxazole | 88 | [8] |
Table 2: Electrophilic Nitration of this compound
| Entry | Substrate | Reagents | Conditions | Product | Yield (%) | Reference |
| 1 | This compound | HNO₃, H₂SO₄ | 0 °C to rt | 4-Nitro-3-phenylisoxazole | Not specified | [4] |
| 2 | Cinnamyl alcohol | NaNO₂, Acetic acid | 70 °C, 1 h | 4-Nitro-3-phenylisoxazole | 26 | [4] |
Table 3: Suzuki-Miyaura Cross-Coupling of 4-Iodo-3-phenylisoxazole Derivatives
| Entry | Substrate | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
| 1 | 4-Iodo-3,5-dimethylisoxazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3,5-Dimethyl-4-phenylisoxazole | 95 | [9] |
| 2 | 4-Iodo-5-methyl-3-phenylisoxazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 5-Methyl-3-phenyl-4-(4-methoxyphenyl)isoxazole | 88 | [9] |
Experimental Protocols
General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles via [3+2] Cycloaddition
To a solution of the appropriate benzaldehyde oxime (1.0 mmol) and terminal alkyne (1.2 mmol) in N,N-dimethylformamide (DMF, 5 mL) is added triethylamine (TEA, 1.5 mmol). The mixture is stirred at room temperature, and N-chlorosuccinimide (NCS, 1.2 mmol) is added portionwise over 10 minutes. The reaction is stirred at room temperature for 6-12 hours until completion (monitored by TLC). The reaction mixture is then poured into water (50 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.[8]
Procedure for the Nitration of this compound
To a cooled (0 °C) mixture of concentrated sulfuric acid (5 mL) and concentrated nitric acid (2 mL), this compound (1.0 g, 6.9 mmol) is added portionwise with stirring, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The mixture is then carefully poured onto crushed ice (50 g). The resulting precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried. The crude product can be recrystallized from ethanol to give pure 4-nitro-3-phenylisoxazole.[4][10]
General Procedure for Suzuki-Miyaura Cross-Coupling of 4-Iodo-3-phenylisoxazole Derivatives
A mixture of the 4-iodo-3-phenylisoxazole derivative (1.0 mmol), the corresponding boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., toluene/water, 4:1, 10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 80-100 °C under an argon atmosphere for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 4-aryl-3-phenylisoxazole derivative.[1][7][11]
Mandatory Visualizations
Experimental Workflow: Multi-step Synthesis of a this compound-based HDAC Inhibitor
The following diagram illustrates a typical multi-step synthesis of a this compound derivative developed as a histone deacetylase (HDAC) inhibitor.[3][12][13]
Caption: Multi-step synthesis of a this compound-based HDAC inhibitor.
Signaling Pathway: Mechanism of Action of this compound-based HDAC Inhibitors
This compound derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can induce the re-expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells.[14][15]
Caption: Simplified signaling pathway of HDAC inhibition by this compound derivatives.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - A surprising new route to 4-nitro-3-phenylisoxazole [beilstein-journals.org]
- 4. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]
- 5. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Isoxazole synthesis [organic-chemistry.org]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. scribd.com [scribd.com]
- 10. journals.plos.org [journals.plos.org]
- 11. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors | PLOS One [journals.plos.org]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Characterization of Histone Deacetylase Mechanisms in Cancer Development [frontiersin.org]
- 14. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of the 3-Phenylisoxazole Scaffold in Modern Agrochemicals: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
The 3-phenylisoxazole core, a five-membered aromatic heterocycle, has emerged as a privileged scaffold in the design and development of novel agrochemicals. Its unique structural features and synthetic accessibility have led to the discovery of potent herbicidal, insecticidal, and fungicidal agents. This technical guide provides an in-depth overview of the current landscape of this compound-based agrochemicals, focusing on their applications, mechanisms of action, and the experimental methodologies used in their evaluation.
Herbicidal Applications: Targeting Protoporphyrinogen Oxidase
A significant area of application for this compound derivatives is in the development of herbicides that inhibit protoporphyrinogen oxidase (Protox), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.[1] Inhibition of Protox leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.
Quantitative Herbicidal Activity Data
The herbicidal efficacy of various 3-substituted phenylisoxazole derivatives has been evaluated against a range of common weeds. The data presented below summarizes the percentage of inhibition at a given application rate.
| Compound ID | R Group (Substitution on Phenyl Ring) | Echinochloa crus-galli (% Inhibition) | Digitaria sanguinalis (% Inhibition) | Setaria viridis (% Inhibition) | Amaranthus retroflexus (% Inhibition) | Chenopodium album (% Inhibition) |
| 4a | 2-Cl, 4-CF3, 5-OCH2CO2Et | 85 | 80 | 82 | 95 | 90 |
| 4b | 2-Cl, 4-CF3, 5-OCH(CH3)CO2Et | 90 | 85 | 88 | 98 | 95 |
| 4c | 2-Cl, 4-CF3, 5-O(CH2)2CO2Et | 80 | 75 | 78 | 90 | 85 |
| Fomesafen (Control) | - | 70 | 65 | 68 | 85 | 80 |
| Data sourced from a study on 3-(substituted phenyl)isoxazole derivatives. Application rate: 150 g/hm². |
Experimental Protocol: Synthesis of Herbicidal this compound Derivatives
A general synthetic route to herbicidal 3-(substituted phenyl)isoxazole derivatives involves the cyclization of a substituted phenyl β-diketone with hydroxylamine, followed by further modifications.
Step 1: Synthesis of 3-(Substituted phenyl)-5-methylisoxazole
-
A substituted phenyl butan-1,3-dione is reacted with hydroxylamine hydrochloride in a suitable solvent such as acetic acid.
-
The reaction mixture is heated to 100°C for approximately 30 minutes.
-
The resulting intermediate is then treated with concentrated sulfuric acid and heated to 110°C for 2-4 hours to facilitate dehydration and ring closure, yielding the 3-(substituted phenyl)-5-methylisoxazole.
Step 2: Functional Group Modification
-
The methyl group at the 5-position or substituents on the phenyl ring can be further modified to produce a library of derivatives. For example, a hydroxyl group on the phenyl ring can be alkylated or acylated.
Signaling Pathway: Protoporphyrinogen Oxidase (Protox) Inhibition
The following diagram illustrates the mechanism of action of Protox-inhibiting herbicides.
Insecticidal Applications: Targeting GABA and Glutamate Receptors
Isoxazole and its isoxazoline derivatives have gained prominence as potent insecticides that act as antagonists of GABA (γ-aminobutyric acid) and glutamate-gated chloride channels in insects.[2][3][4] By blocking these channels, the influx of chloride ions into nerve cells is inhibited, leading to hyperexcitation of the central nervous system, paralysis, and eventual death of the insect.[5] This mode of action provides an effective tool for managing a variety of insect pests.
Quantitative Insecticidal Activity Data
The following table presents the LC50 (median lethal concentration) values for several 3,5-disubstituted isoxazole derivatives against the pulse beetle, Callosobruchus chinensis.
| Compound ID | Substituents | LC50 (mg/L) |
| 1a | 3-phenyl, 5-(4-chlorophenyl) | 36 |
| 1d | 3-phenyl, 5-(2,4-dichlorophenyl) | 110 |
| 2c | 3-(4-methoxyphenyl), 5-(4-chlorophenyl) | 93 |
| 5b | 3-(4-nitrophenyl), 5-(4-methoxyphenyl) | 134 |
| Dichlorvos (Control) | - | 155 |
| Data from a study on the insecticidal activity of 3,5-disubstituted isoxazoles.[6] |
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)
The leaf-dip bioassay is a standard method for evaluating the efficacy of contact insecticides.
-
Preparation of Test Solutions: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., acetone) and then serially diluted with water containing a surfactant (e.g., Triton X-100) to obtain a range of test concentrations.
-
Leaf Treatment: Fresh, clean leaves of a host plant (e.g., cowpea for Callosobruchus chinensis) are dipped into each test solution for a standardized period (e.g., 10-30 seconds). Control leaves are dipped in the solvent-surfactant solution without the test compound.
-
Drying: The treated leaves are allowed to air dry completely.
-
Insect Exposure: The dried leaves are placed in a petri dish or other suitable container, and a known number of test insects are introduced.
-
Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, and photoperiod).
-
Mortality Assessment: Insect mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours). Insects that are unable to move when prodded are considered dead.
-
Data Analysis: The mortality data is used to calculate the LC50 value using probit analysis.
Signaling Pathway: GABA Receptor Antagonism
The diagram below illustrates the antagonistic action of isoxazole insecticides on insect GABA receptors.
Fungicidal Applications: An Emerging Area of Interest
While the herbicidal and insecticidal applications of this compound derivatives are well-documented, their potential as fungicides is a growing area of research.[7][8][9] Isoxazole-containing compounds have shown promise in controlling a variety of plant pathogenic fungi.[7][8] The exact mechanism of action for many of these fungicidal derivatives is still under investigation, but it is an area of active discovery.
Quantitative Fungicidal Activity Data
The following table shows the EC50 (half-maximal effective concentration) values of an isoxazolol pyrazole carboxylate derivative against several plant pathogenic fungi.
| Compound ID | Fungal Species | EC50 (µg/mL) |
| 7ai | Alternaria porri | 2.24 |
| Marssonina coronaria | 3.21 | |
| Cercospora petroselini | 10.29 | |
| Rhizoctonia solani | 0.37 | |
| Carbendazim (Control) | Rhizoctonia solani | 1.00 |
| Data from a study on isoxazolol pyrazole carboxylate derivatives.[10] |
Experimental Protocol: Fungicidal Bioassay (Poisoned Food Technique)
The poisoned food technique is a common in vitro method to assess the fungicidal activity of a compound.
-
Preparation of Poisoned Media: A stock solution of the this compound derivative is prepared in a suitable solvent. Appropriate volumes of the stock solution are added to a molten, sterile growth medium (e.g., Potato Dextrose Agar - PDA) to achieve the desired test concentrations. The medium is then poured into sterile petri dishes and allowed to solidify. A control plate with the solvent but no test compound is also prepared.
-
Fungal Inoculation: A small disc of mycelium from a actively growing culture of the target fungus is placed in the center of each petri dish.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25-28°C) until the fungal growth in the control plate has reached the edge of the dish.
-
Growth Measurement: The diameter of the fungal colony in each plate is measured.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(dc - dt) / dc] * 100 where 'dc' is the average diameter of the fungal colony in the control plates and 'dt' is the average diameter of the fungal colony in the treated plates.
-
EC50 Determination: The data is used to determine the EC50 value through regression analysis.
Experimental Workflow: Fungicidal Screening
The following diagram outlines the general workflow for screening compounds for fungicidal activity.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the discovery of new agrochemicals. Its derivatives have demonstrated potent activity as herbicides, insecticides, and fungicides, often through well-defined and validated mechanisms of action. The synthetic tractability of this core structure allows for extensive structure-activity relationship studies, paving the way for the development of next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles. Further research into the fungicidal mechanisms of action and the exploration of novel substitutions on the this compound ring system will undoubtedly unlock new opportunities in the ongoing effort to ensure global food security.
References
- 1. researchgate.net [researchgate.net]
- 2. New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchmap.jp [researchmap.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Phenylisoxazole
These protocols provide detailed methodologies for the synthesis of 3-phenylisoxazole, a key heterocyclic scaffold in medicinal chemistry and drug development. The following sections outline two primary synthetic routes: a classical 1,3-dipolar cycloaddition and a multi-step synthesis commencing from benzaldehyde. These methods are presented to be accessible to researchers, scientists, and professionals in drug development.
Method 1: 1,3-Dipolar Cycloaddition of Phenylacetylene and a Nitrile Oxide Precursor
This method is a versatile and widely used approach for constructing the isoxazole ring. It involves the in situ generation of a nitrile oxide, which then undergoes a cycloaddition reaction with an alkyne.[1]
Experimental Protocol
1. Preparation of Benzaldoxime:
-
In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield benzaldoxime.
2. In Situ Generation of Benzonitrile Oxide and Cycloaddition:
-
Dissolve the benzaldoxime (1 equivalent) and phenylacetylene (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
To this solution, add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise at 0 °C.
-
After the addition of NCS, add triethylamine (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
A variation of this procedure involves a solvent-free mechanochemical synthesis which can lead to satisfactory yields in shorter reaction times.[2] Another efficient approach utilizes microwave-assisted synthesis, which has been shown to produce good yields ranging from 30% to 93% for various phenylisoxazole derivatives.[3]
Method 2: Multi-step Synthesis from Benzaldehyde via a Chalcone Intermediate
This alternative route involves the formation of a chalcone, which is then brominated and subsequently cyclized with hydroxylamine to yield the desired this compound.
Experimental Protocol
1. Synthesis of Chalcone:
-
In a flask, dissolve benzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.
-
Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature.
-
The reaction progress can be monitored by the formation of a precipitate.
-
After stirring for a few hours, filter the precipitated chalcone, wash with cold ethanol, and dry.
2. Bromination of Chalcone:
-
Dissolve the synthesized chalcone (1 equivalent) in glacial acetic acid.
-
Add a solution of bromine (1 equivalent) in glacial acetic acid dropwise while stirring.
-
Continue stirring until the reaction is complete (indicated by the disappearance of the bromine color).
-
Pour the reaction mixture into ice-cold water to precipitate the chalcone dibromide.
-
Filter the solid, wash with water, and dry.
3. Cyclization to this compound:
-
Reflux a mixture of the chalcone dibromide (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in the presence of a base like triethylamine in a suitable solvent such as ethanol.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent, wash with water, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.[4]
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound and its derivatives synthesized via various methods.
| Compound | Synthesis Method | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| This compound | 1,3-Dipolar Cycloaddition | 60-85% | 41-43 | ¹H NMR, ¹³C NMR, MS consistent with structure. |
| 5-(4'-Methoxyphenyl)-3-phenyl-isoxazole | From Chalcone | 87.0 | 179-180 | ¹H NMR (DMSO): δ 3.731 (s, 3H, -OCH3), 6.181 (s, 1H, =CH), 6.787-7.482ppm (m, 9H, Ar-H); ESI-MS: m/z (%) 251.27[5].[4] |
| 5-(2'-Chlorophenyl)-3-phenylisoxazole | From Chalcone | 76.1 | 182-183 | ¹H NMR (DMSO): δ 6.594 (s, 1H, =CH), 7.194-7.942ppm (m, 9H, Ar-H); ESI-MS: m/z (%) 255.68[5].[4] |
| 3-(4-chlorophenyl)-5-cyclopropyl-N-(2-(hydroxyamino)-2-oxoethyl)isoxazole-4-carboxamide | Multi-step from Benzaldehyde | 68 | 156.6–157.5 | ¹H NMR (400 MHz, DMSO-d6) δ 8.80 (t, J= 6.0 Hz, 1H), 8.49 (s, 1H), 7.77 (d, J= 8.2 Hz, 2H), 7.56 (d, J= 8.1 Hz, 2H), 3.78 (d, J= 5.8 Hz, 2H), 1.28–1.01 (m, 5H).[6][7] |
Synthesis Workflow Diagrams
The following diagrams illustrate the logical flow of the two primary synthetic methods described.
Caption: Workflow for 1,3-Dipolar Cycloaddition Synthesis.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjpbcs.com [rjpbcs.com]
- 5. journals.plos.org [journals.plos.org]
- 6. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors | PLOS One [journals.plos.org]
Application Note: Purification of 3-Phenylisoxazole by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction 3-Phenylisoxazole is a heterocyclic compound that serves as a crucial structural motif in many biologically active molecules and is a key intermediate in pharmaceutical synthesis.[1][2] The purity of this intermediate is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Column chromatography is a widely used, effective, and economical method for purifying synthetic compounds like this compound from byproducts and unreacted starting materials.[3][4] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.
The principle of this separation relies on the differential partitioning of the components of a mixture between a solid stationary phase (adsorbent) and a liquid mobile phase (eluent).[5] In normal-phase chromatography, a polar stationary phase like silica gel is used.[4] Less polar compounds have a weaker affinity for the stationary phase and travel more quickly down the column with the mobile phase, while more polar compounds are retained longer.[6]
Experimental Protocols
Materials and Equipment
-
Stationary Phase: Silica gel (60-120 mesh or 70-230 mesh is common for gravity chromatography; 230-400 mesh for flash chromatography).[4][7]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a moderately polar solvent (e.g., Ethyl Acetate).
-
Apparatus: Chromatography column, collection tubes/flasks, separatory funnel (for solvent reservoir), cotton or glass wool, sand, TLC plates (silica gel coated), TLC chamber, UV lamp.
-
Crude Sample: Crude this compound reaction mixture.
Determination of Optimal Mobile Phase using Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to identify a solvent system that provides good separation.[4][8]
-
Dissolve a small amount of the crude this compound mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop several TLC plates using different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Visualize the plates under a UV lamp.
-
The ideal solvent system is one where the desired compound (this compound) has a Retention Factor (Rf) value of approximately 0.2-0.3, and there is a clear separation from impurities.[3]
Column Preparation (Wet Slurry Method)
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[9]
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
In a separate beaker, prepare a slurry by mixing the required amount of silica gel with the chosen mobile phase.[10] The ratio of adsorbent to crude sample is typically between 20:1 and 100:1 by weight.[3]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.[10]
-
Open the stopcock to drain some solvent, allowing the silica gel to settle. Never let the solvent level fall below the top of the silica gel layer.[6]
-
Add another thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.[4]
Sample Loading
A. Wet Loading:
-
Dissolve the crude this compound in the minimum possible volume of the mobile phase or a slightly more polar solvent.[9]
-
Carefully add the concentrated sample solution to the top of the column using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level just reaches the top of the sand layer.
-
Gently add a small amount of the mobile phase to wash the sides of the column and repeat the adsorption step.
B. Dry Loading (Recommended for samples not easily soluble in the mobile phase):
-
Dissolve the crude sample in a volatile solvent.
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude sample) to the solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the sample adsorbed onto silica gel.[11]
-
Carefully add this powder to the top of the prepared column.[11]
Elution and Fraction Collection
-
Carefully fill the column with the mobile phase. A separatory funnel can be used as a reservoir at the top.
-
Open the stopcock and begin collecting the eluent in numbered test tubes or flasks.[10]
-
Maintain a constant flow rate. For flash chromatography, positive pressure is applied using compressed air or nitrogen.[5]
-
Continuously add fresh eluent to the top of the column, ensuring it never runs dry.
Analysis of Fractions
-
Monitor the separation by spotting aliquots from the collected fractions onto a TLC plate.
-
Develop the TLC plate using the same mobile phase and visualize under a UV lamp.
-
Identify the fractions containing the pure this compound based on their Rf values.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Data Presentation
The following table summarizes typical quantitative data for the purification of this compound. The Rf values are indicative and may vary based on specific reaction impurities and exact chromatographic conditions.
| Parameter | Condition 1 | Condition 2 | Notes |
| Stationary Phase | Silica Gel (70-230 mesh) | Silica Gel (70-230 mesh) | Mesh size can be adjusted for gravity vs. flash chromatography.[4] |
| Mobile Phase | Petroleum Ether:Ethyl Acetate (4:1) | Hexane:Ethyl Acetate (8:2) | The optimal ratio should be determined by TLC.[7] |
| Rf (this compound) | ~0.35 | ~0.30 | An ideal Rf for column separation is 0.2-0.3.[3] |
| Rf (Less Polar Impurity) | ~0.55 | ~0.50 | e.g., unreacted benzaldehyde. |
| Rf (More Polar Impurity) | ~0.10 | ~0.05 | e.g., hydroxylated byproducts. |
| Typical Purity | >97% | >97% | Purity can be assessed by NMR, HPLC, or GC-MS.[12] |
Mandatory Visualization
The following diagram illustrates the general workflow for the purification of this compound by column chromatography.
Caption: Workflow for column chromatography purification.
References
- 1. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors | PLOS One [journals.plos.org]
- 3. rroij.com [rroij.com]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. BJOC - A surprising new route to 4-nitro-3-phenylisoxazole [beilstein-journals.org]
- 8. magritek.com [magritek.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. youtube.com [youtube.com]
- 11. Purification [chem.rochester.edu]
- 12. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents [patents.google.com]
Application Notes and Protocols for 3-Phenylisoxazole-Based Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of 3-phenylisoxazole derivatives as a promising class of antibacterial agents. This document includes a summary of their synthesis, antibacterial activity, and potential mechanisms of action, alongside detailed experimental protocols for their evaluation.
Application Notes
The isoxazole ring is a key pharmacophore in medicinal chemistry, and derivatives of this compound have demonstrated significant potential as antibacterial agents.[1] The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial compounds, and the this compound scaffold offers a versatile platform for the development of new therapeutics.
Synthesis of this compound Derivatives
A primary method for synthesizing polysubstituted 3-phenylisoxazoles is through a [3+2] cycloaddition reaction.[1][2] This approach typically involves the reaction of a substituted benzaldehyde oxime with an appropriate dipolarophile. For instance, 4-nitro-3-phenylisoxazole derivatives, which have shown notable antibacterial activity, can be synthesized by reacting a substituted phenyloxime with dimethyl-(2-nitrovinyl)-amine.[1] The general synthetic scheme allows for the introduction of various substituents on the phenyl ring, enabling the exploration of structure-activity relationships (SAR).
Antibacterial Activity
Substituted this compound derivatives have been evaluated for their antibacterial activity against a range of bacterial species, including both plant and human pathogens.
Activity against Plant Pathogens:
Certain 4-nitro-3-phenylisoxazole derivatives have exhibited significant inhibitory activity against plant pathogenic bacteria such as Xanthomonas oryzae (Xoo), Pseudomonas syringae (Psa), and Xanthomonas axonopodis (Xac).[1][3] Several compounds in this series have demonstrated EC₅₀ values superior to the commercial agricultural antibiotic bismerthiazol.[2][4]
Activity against Human Pathogens:
Other derivatives, such as N³, N⁵-di(substituted)isoxazole-3,5-diamines, have shown promising activity against clinically relevant human pathogens.[5] Compounds with electron-withdrawing substituents on the phenyl ring have demonstrated potent activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria, with Minimum Inhibitory Concentration (MIC) values surpassing that of the antibiotic cloxacillin in some cases.
Mechanism of Action
While the precise mechanism of action for all this compound derivatives is not fully elucidated, research on structurally related heterocyclic compounds suggests potential targets within bacterial cells. Two of the most probable mechanisms are the inhibition of cell wall biosynthesis and the inhibition of DNA gyrase.
-
Inhibition of Cell Wall Biosynthesis: The bacterial cell wall is a well-established target for antibiotics.[6][7] Some small molecules are known to interfere with the biosynthesis of peptidoglycan, a critical component of the cell wall, by binding to lipid intermediates like Lipid II.[8][9][10] This disruption of the cell wall synthesis pathway leads to cell lysis and bacterial death.
-
Inhibition of DNA Gyrase: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and transcription.[11][12] Inhibition of this enzyme leads to the accumulation of DNA supercoils and ultimately, cell death. Several classes of antibacterial agents, including the fluoroquinolones, target DNA gyrase.[13] The this compound scaffold may serve as a basis for the design of new DNA gyrase inhibitors.[14]
Quantitative Data Summary
The following tables summarize the antibacterial activity of representative this compound derivatives from the cited literature.
Table 1: Antibacterial Activity of 4-Nitro-3-phenylisoxazole Derivatives against Plant Pathogens
| Compound ID | Substituent on Phenyl Ring | EC₅₀ (μg/mL) vs. Xoo | EC₅₀ (μg/mL) vs. Psa | EC₅₀ (μg/mL) vs. Xac |
| 5o | H | 15.32 | 25.19 | 18.26 |
| 5p | 4-F | 10.11 | 19.33 | 12.45 |
| 5q | 4-Cl | 12.56 | 20.17 | 14.38 |
| 5r | 4-Br | 13.81 | 22.48 | 15.92 |
| 5s | 4-CH₃ | 18.93 | 28.14 | 20.77 |
| 5t | 2-F | 14.88 | 24.71 | 17.63 |
| 5u | 2-Cl | 16.27 | 26.35 | 19.14 |
| 5v | 2-Br | 17.54 | 27.89 | 20.05 |
| 5w | 2-CH₃ | 20.19 | 30.11 | 22.41 |
| Bismerthiazol | (Positive Control) | 98.56 | >100 | 76.33 |
Data sourced from Zhang, Y., et al. (2022).[1][2][3][4]
Table 2: Antibacterial Activity of N³, N⁵-di(substituted)isoxazole-3,5-diamine Derivatives against Human Pathogens
| Compound ID | Substituent | MIC (μg/mL) vs. E. coli | MIC (μg/mL) vs. S. aureus |
| 178d | 4-Fluorophenyl | 117 | 100 |
| 178e | 4-Chlorophenyl | 110 | 95 |
| 178f | 4-Bromophenyl | 95 | 105 |
| Cloxacillin | (Positive Control) | 120 | 100 |
Data sourced from Patel, R., & Chhabaria, M. (2024).[5]
Experimental Protocols
Protocol 1: General Synthesis of 4-Nitro-3-phenylisoxazole Derivatives
This protocol is adapted from the [3+2] cycloaddition method.[1][2]
Materials:
-
Substituted benzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Dimethyl-(2-nitrovinyl)-amine
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Synthesis of Substituted Benzaldehyde Oximes: a. Dissolve the substituted benzaldehyde in ethanol. b. Add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate. c. Stir the reaction mixture at room temperature for 2-4 hours. d. Monitor the reaction by Thin Layer Chromatography (TLC). e. Upon completion, extract the product with a suitable organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oxime. Purify as needed.
-
[3+2] Cycloaddition Reaction: a. To a solution of the substituted benzaldehyde oxime (1 mmol) in DMF (6 mL), add dimethyl-(2-nitrovinyl)-amine (1.2 mmol), NCS (2 mmol), and TEA (1 mmol). b. Stir the reaction mixture at room temperature for 6 hours. c. Monitor the reaction by TLC. d. After completion, quench the reaction with water and extract the product with ethyl acetate. e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography to yield the final 4-nitro-3-phenylisoxazole derivative.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a standard protocol for determining the MIC of an antimicrobial agent against bacteria.[15][16][17]
Materials:
-
This compound test compounds
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains for testing
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solutions: a. Dissolve the this compound derivatives in DMSO to a stock concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: a. Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the test compound stock solution (appropriately diluted in MHB to the desired starting concentration) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard the final 100 µL from well 10. d. Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (no bacteria).
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick several bacterial colonies and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation and Incubation: a. Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL. b. Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: a. The MIC is the lowest concentration of the test compound at which there is no visible growth of bacteria (i.e., the well remains clear).
Visualizations
Experimental Workflow for Antibacterial Agent Development
Caption: Workflow for the development of this compound antibacterial agents.
Proposed Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
Caption: Proposed mechanism: Inhibition of Lipid II translocation.
References
- 1. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05009A [pubs.rsc.org]
- 3. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. jopir.in [jopir.in]
- 6. Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational design and synthesis of novel phenyltriazole derivatives targeting MRSA cell wall biosynthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US20230364057A1 - Bacterial dna gyrase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 14. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. apec.org [apec.org]
Protocol for NMR Characterization of 3-Phenylisoxazole Derivatives
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of 3-phenylisoxazole derivatives. It includes standardized experimental procedures and data presentation guidelines to ensure consistent and comparable results.
Introduction
This compound derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate structural elucidation and characterization are crucial for understanding their structure-activity relationships. NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of these molecules in solution. This protocol outlines the standard procedures for acquiring and interpreting ¹H, ¹³C, and 2D NMR spectra of this compound derivatives.
Data Presentation
Consistent data presentation is essential for the comparison of NMR data across different samples and laboratories. The following tables summarize typical chemical shift ranges for the core structure of 3,5-diphenylisoxazole, a common parent scaffold.
Table 1: ¹H NMR Chemical Shift Data for the 3,5-Diphenylisoxazole Scaffold in CDCl₃
| Proton | Chemical Shift (δ) ppm | Multiplicity |
| Isoxazole-H4 | 6.84 | s |
| Phenyl-H (at C3) | 7.81-7.91 | m |
| Phenyl-H (at C3) | 7.43-7.53 | m |
| Phenyl-H (at C5) | 7.81-7.91 | m |
| Phenyl-H (at C5) | 7.43-7.53 | m |
Note: Chemical shifts are referenced to residual solvent signals. Data compiled from multiple sources.[1]
Table 2: ¹³C NMR Chemical Shift Data for the 3,5-Diphenylisoxazole Scaffold in CDCl₃
| Carbon | Chemical Shift (δ) ppm |
| Isoxazole-C3 | 162.9 |
| Isoxazole-C4 | 97.4 |
| Isoxazole-C5 | 170.3 |
| Phenyl-C (at C3, ipso) | 128.8 |
| Phenyl-C (at C3, ortho) | 126.7 |
| Phenyl-C (at C3, meta) | 129.0 |
| Phenyl-C (at C3, para) | 130.1 |
| Phenyl-C (at C5, ipso) | 127.4 |
| Phenyl-C (at C5, ortho) | 125.7 |
| Phenyl-C (at C5, meta) | 128.9 |
| Phenyl-C (at C5, para) | 129.9 |
Note: Chemical shifts are referenced to the solvent signal. Data compiled from multiple sources.[1]
Experimental Protocols
The following are generalized protocols for the NMR analysis of this compound derivatives. Spectrometer-specific parameters may need to be adjusted.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the most common solvent for the analysis of this compound derivatives.[1] Other deuterated solvents such as DMSO-d₆ or Acetone-d₆ may be used depending on the solubility of the compound.
-
Sample Concentration: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C NMR spectra (0 ppm). If not already present in the deuterated solvent, a small amount can be added.
-
Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
-
NMR Tube: Use a standard 5 mm NMR tube. Ensure the tube is clean and dry before use.
NMR Data Acquisition
The following experiments are recommended for a comprehensive structural characterization.
-
¹H NMR (Proton): Provides information on the number of different types of protons and their connectivity.
-
¹³C NMR (Carbon-13): Provides information on the number of different types of carbons.
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Identifies direct one-bond correlations between protons and carbons.[2][3]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.[2][3]
A generalized workflow for NMR data acquisition and analysis is presented below.
Key NMR Correlations for a this compound Scaffold
The following diagram illustrates the expected key long-range correlations (HMBC) for a generic this compound derivative, which are instrumental in confirming the core structure and the position of substituents.
Interpretation of Key Correlations:
-
The proton on the isoxazole ring (H4) is expected to show a 2-bond correlation to C5 and a 3-bond correlation to C3 in the HMBC spectrum.
-
Protons on the phenyl ring at the 3-position will show correlations to C3 and C4 of the isoxazole ring.
-
Protons on the phenyl ring at the 5-position will show correlations to C5 and C4 of the isoxazole ring.
These correlations are fundamental for the unambiguous assignment of the signals corresponding to the this compound core.
Conclusion
This protocol provides a standardized framework for the NMR characterization of this compound derivatives. Adherence to these guidelines will facilitate the reliable and reproducible structural elucidation of this important class of compounds, thereby supporting research and development efforts in medicinal chemistry and related fields.
References
Application Notes and Protocols for Crystal Structure Analysis of 3-Phenylisoxazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the crystal structure analysis of 3-phenylisoxazole compounds, a class of heterocyclic molecules with significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The precise determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for rational drug design. Single-crystal X-ray crystallography remains the gold standard for obtaining unambiguous, high-resolution three-dimensional structures.[2]
Significance of Crystal Structure Analysis
The isoxazole ring is a key moiety in numerous compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, anticancer, and analgesic properties.[1] The three-dimensional arrangement of atoms and functional groups in this compound derivatives, as determined by X-ray crystallography, provides critical insights into:
-
Molecular Conformation: Understanding the preferred spatial arrangement of the phenyl and isoxazole rings, as well as any substituents.
-
Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which govern crystal packing and can influence physical properties like solubility and stability.
-
Structure-Activity Relationship (SAR): Correlating specific structural features with biological activity to guide the design of more potent and selective drug candidates. The presence of certain groups, such as methoxy, dimethylamino, and bromine at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring, has been shown to enhance antibacterial activity.[1]
-
Validation of Synthetic Products: Unambiguously confirming the chemical structure of newly synthesized compounds.
Experimental Protocols
A common and efficient method for synthesizing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide (generated in situ from an aldoxime or hydroxyimidoyl chloride) and an alkyne.[3][4]
Materials:
-
Substituted benzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide or other suitable base
-
N-Chlorosuccinimide (NCS) or similar oxidizing agent
-
Substituted terminal alkyne
-
Appropriate solvent (e.g., ethanol, chloroform, or a deep eutectic solvent)
-
Triethylamine (Et₃N) or other base
Protocol:
-
Synthesis of Aldoxime:
-
Dissolve the substituted benzaldehyde and hydroxylamine hydrochloride in ethanol.
-
Add a solution of sodium hydroxide dropwise while stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and acidify to precipitate the aldoxime.
-
Filter, wash with water, and dry the product.
-
-
In Situ Generation of Nitrile Oxide and Cycloaddition:
-
Dissolve the aldoxime in a suitable solvent like chloroform.
-
Add N-chlorosuccinimide (NCS) to the solution and stir. This converts the aldoxime to the corresponding hydroxymoyl chloride.
-
To this mixture, add the terminal alkyne and a base such as triethylamine. The base facilitates the formation of the nitrile oxide from the hydroxymoyl chloride, which then reacts with the alkyne.[5]
-
Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC).
-
After the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification and Crystallization:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).
-
For single crystal growth, dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, ethanol, or a solvent mixture) to obtain a clear solution.
-
Allow the solvent to evaporate slowly at room temperature. Colorless, well-defined crystals suitable for X-ray diffraction can typically be obtained.[6]
-
This protocol outlines the general steps for determining the crystal structure of a synthesized this compound compound.
Materials and Equipment:
-
Single-crystal X-ray diffractometer equipped with a microfocus X-ray source and a CCD or CMOS detector.[7][8]
-
Cryo-system for low-temperature data collection.
-
Goniometer head and mounting loops.
-
Suitable oil for crystal mounting (e.g., Paratone-N).
-
Computer with software for data collection, processing, and structure solution and refinement (e.g., SHELX, Olex2).
Protocol:
-
Crystal Selection and Mounting:
-
Under a microscope, select a single crystal of suitable size (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects.
-
Mount the selected crystal on a loop using a cryoprotectant oil and place it on the goniometer head.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K) to minimize radiation damage and thermal vibrations.
-
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Perform an initial set of scans to determine the unit cell parameters and crystal system.
-
Based on the unit cell and symmetry, devise a data collection strategy to ensure complete and redundant data are collected.
-
Collect a full set of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern at each orientation.
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for factors such as Lorentz and polarization effects, absorption, and crystal decay.
-
Determine the space group from the systematic absences in the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
-
Structure Refinement:
-
Refine the initial structural model against the experimental data using full-matrix least-squares methods.
-
Locate and add hydrogen atoms to the model.
-
Refine the model anisotropically for non-hydrogen atoms.
-
The final refined structure should have low R-factors (typically R1 < 0.05) and a good-quality factor (Goodness-of-Fit close to 1.0).
-
-
Data Analysis and Visualization:
-
Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.
-
Generate visualizations of the molecular structure and crystal packing.
-
Deposit the final crystallographic data in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
-
Data Presentation
The following table summarizes crystallographic data for a selection of this compound derivatives to illustrate the type of information obtained from crystal structure analysis.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 3-phenyl-3a,4-dihydro-3H-chromeno[4,3-c] isoxazole-3a-carbonitrile | C₁₇H₁₂N₂O₂ | Monoclinic | P2₁/c | 10.4380(7) | 6.5517(4) | 19.9654(13) | 102.308(2) | 1333.4(2) | 4 |
| Methyl 8-bromo-3-phenyl-5a,9a-dihydro-3H-chromeno[4,3-c][2][7]isoxazole-3a(4H)-carboxylate | C₁₈H₁₅BrNO₄ | Triclinic | P-1 | 8.3129(3) | 9.5847(4) | 11.1463(4) | 102.806(2) | 805.52(5) | 2 |
| Ethyl 5-phenylisoxazole-3-carboxylate | C₁₂H₁₁NO₃ | Monoclinic | P2₁/c | 14.992(3) | 5.669(1) | 12.879(3) | 96.48(3) | 1087.6(4) | 4 |
| 4-nitro-3-phenylisoxazole | C₉H₆N₂O₃ | Monoclinic | P2₁/c | 7.502(2) | 11.231(2) | 10.228(2) | 98.66(3) | 850.5(3) | 4 |
Data for the first two compounds sourced from[9],[10]. Data for the third and fourth compounds sourced from[11],[12].
Visualizations
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. excillum.com [excillum.com]
- 8. rigaku.com [rigaku.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - A surprising new route to 4-nitro-3-phenylisoxazole [beilstein-journals.org]
Growing Success: Protocols for High-Quality 3-Phenylisoxazole Single Crystals
For researchers, scientists, and professionals in drug development, the ability to produce high-quality single crystals of 3-Phenylisoxazole is crucial for detailed structural analysis and understanding its properties. This document provides detailed application notes and experimental protocols for the successful growth of this compound single crystals, enabling advanced research and development.
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Accurate structural elucidation through single-crystal X-ray diffraction is fundamental to understanding its biological activity and physical properties. The quality of the crystal is paramount for obtaining high-resolution diffraction data. This guide outlines the most effective techniques for growing single crystals of this compound.
Key Crystal Growth Techniques
Several crystallization techniques can be employed to grow single crystals of this compound. The choice of method depends on the physicochemical properties of the compound, such as its solubility in various solvents and its thermal stability. The most common and effective methods include Slow Evaporation, Vapor Diffusion, and Slow Cooling.
Slow Evaporation: This is a straightforward and widely used method. It involves dissolving the compound in a suitable solvent to create a saturated or near-saturated solution, which is then allowed to evaporate slowly and undisturbed. The gradual increase in concentration leads to the formation of well-ordered crystals. For derivatives of this compound, solvents like ethyl acetate and chloroform have proven effective.[1]
Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available. A solution of this compound is placed in a small, open container, which is then sealed inside a larger vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
Slow Cooling: This method relies on the principle that the solubility of a compound decreases with temperature. A saturated solution of this compound is prepared at an elevated temperature and then cooled down slowly and controllably. This gradual decrease in temperature promotes the formation of large, high-quality single crystals.
Experimental Protocols
The following protocols provide detailed methodologies for the aforementioned crystal growth techniques.
Protocol 1: Slow Evaporation
Materials:
-
This compound
-
High-purity solvent (e.g., Ethyl Acetate, Chloroform, Dichloromethane)
-
Small, clean crystallization vessel (e.g., vial, beaker, or Petri dish)
-
Parafilm or aluminum foil
-
Syringe filter (0.22 µm)
Procedure:
-
Prepare a saturated or near-saturated solution of this compound in the chosen solvent at room temperature.
-
Filter the solution using a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.
-
Transfer the filtered solution to a clean crystallization vessel.
-
Cover the vessel with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation of the solvent.
-
Place the vessel in a vibration-free environment at a constant temperature.
-
Monitor the vessel periodically for crystal growth. Crystals can typically be observed within a few days to a week.
Protocol 2: Vapor Diffusion (Hanging Drop Method)
Materials:
-
This compound
-
Solvent in which the compound is soluble (e.g., Dichloromethane)
-
Anti-solvent in which the compound is insoluble (e.g., Hexane, Pentane)
-
24-well crystallization plate with sealant
-
Siliconized glass cover slips
-
Micropipette
Procedure:
-
Prepare a concentrated solution of this compound in the chosen solvent.
-
Pipette the anti-solvent into the reservoir of a well in the crystallization plate.
-
On a siliconized cover slip, place a small drop (1-2 µL) of the this compound solution.
-
Invert the cover slip and place it over the reservoir, ensuring a tight seal with the grease.
-
The vapor from the anti-solvent in the reservoir will slowly diffuse into the hanging drop.
-
This process gradually decreases the solubility of this compound in the drop, leading to the formation of crystals over several days.
Quantitative Data Summary
| Parameter | Slow Evaporation | Vapor Diffusion | Slow Cooling |
| Compound | Isoxazole Derivatives | General Small Molecules | General Small Molecules |
| Solvent(s) | Ethyl Acetate, Chloroform | Dichloromethane/Hexane | Toluene, Alcohols |
| Temperature | Room Temperature | Room Temperature | Controlled cooling from elevated T |
| Concentration | Near-saturated | Concentrated solution | Saturated at higher T |
| Typical Time | Days to weeks | Days to weeks | Hours to days |
| Crystal Size | Variable, up to several mm | Typically smaller, up to 1 mm | Variable, can yield large crystals |
Visualizing the Workflow
An understanding of the experimental workflow is crucial for successful execution. The following diagram illustrates the key steps in the slow evaporation technique.
This workflow diagram outlines the sequential steps from solution preparation to crystal harvesting using the slow evaporation method. Each step is critical for obtaining high-quality single crystals suitable for X-ray diffraction analysis. By carefully controlling the experimental conditions, researchers can reliably produce this compound crystals for their structural and functional studies.
References
Practical Applications of 3-Phenylisoxazole in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-phenylisoxazole and its derivatives in organic synthesis. The isoxazole moiety is a prominent scaffold in medicinal chemistry and a versatile building block for the synthesis of complex molecules.[1]
Application 1: Synthesis of Substituted Phenylisoxazoles via [3+2] Cycloaddition
The [3+2] cycloaddition reaction is a cornerstone for the synthesis of the isoxazole ring.[2][3] This approach typically involves the reaction of a nitrile oxide with an alkyne or an alkene. The following protocol details the synthesis of 4-nitro-3-phenylisoxazole derivatives, which have shown potent antibacterial activities.[2][4]
Experimental Protocol: Synthesis of 4-Nitro-3-phenylisoxazole Derivatives
This protocol is adapted from the synthesis of 4-nitro-3-phenylisoxazole derivatives as described in the literature.[2][5]
Reaction Scheme:
Caption: Synthesis of 4-Nitro-3-phenylisoxazole via [3+2] cycloaddition.
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| Benzaldehyde oxime | 121.14 | - | 97% |
| N-Chlorosuccinimide (NCS) | 133.53 | - | 98% |
| Diisopropylethylamine (DIEA) | 129.24 | 0.742 | 99% |
| Substituted Nitroalkene | Varies | - | 95-99% |
| Dichloromethane (DCM) | 84.93 | 1.33 | Anhydrous |
Procedure:
-
To a solution of benzaldehyde oxime (1.0 eq) in anhydrous DCM, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add the substituted nitroalkene (1.0 eq).
-
Slowly add diisopropylethylamine (DIEA) (1.2 eq) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Selected 4-Nitro-3-phenylisoxazole Derivatives:
| Compound | Substituent on Nitroalkene | Yield (%) |
| 5a | Phenyl | 63 |
| 5i | Ethyl | 55 |
| 5o | Methyl | 55 |
Application 2: Synthesis of Histone Deacetylase (HDAC) Inhibitors
This compound derivatives are valuable scaffolds for the development of histone deacetylase (HDAC) inhibitors, which are promising anti-cancer agents.[6][7] The following protocol outlines the synthesis of a this compound-based HDAC inhibitor.
Experimental Protocol: Synthesis of a this compound-based HDAC Inhibitor
This protocol is a generalized representation based on the synthetic routes described for various this compound-based HDAC inhibitors.[6][7]
Workflow:
Caption: Synthetic workflow for a this compound-based HDAC inhibitor.
Reagents and Conditions (as depicted in the workflow):
-
(a) Hydroxylamine, EtOH, 60°C, 2 h
-
(b) N-Chlorosuccinimide, DMF, 40°C, 2 h
-
(c) Methyl 3-cyclopropyl-3-oxopropionate, triethylamine, EtOH, 0°C to rt, 5-6 h
-
(d) NaOH, H₂O, 80°C, 1 h
-
(e) Suitable amine, EDCI, DIPEA, rt, 2 h
-
(f) Hydroxylamine, NaOH, H₂O, rt, 1 h[6]
Quantitative Data for a Representative HDAC Inhibitor (Compound 7):
| Intermediate/Product | Molecular Formula | Yield (%) | Melting Point (°C) |
| Compound 7 | C₁₅H₁₄ClN₃O₄ | 68 | 156.6–157.5 |
Characterization Data for Compound 7:
-
¹H NMR (400 MHz, DMSO-d₆) δ: 8.80 (t, J = 6.0 Hz, 1H), 8.49 (s, 1H), 7.77 (d, J = 8.2 Hz, 2H), 7.56 (d, J = 8.1 Hz, 2H), 3.78 (d, J = 5.8 Hz, 2H), 1.28–1.01 (m, 5H).[6]
-
¹³C NMR (100 MHz, DMSO-d₆) δ: 173.85, 166.21, 162.22, 159.73, 135.30, 129.77, 127.43, 112.26, 9.21, 8.36.[6]
-
MS (ESI), m/z: [M + H]⁺ calcd for C₁₅H₁₄ClN₃O₄: 338.41; found: 338.42.[6]
Application 3: Ring-Opening Reactions for the Synthesis of Acyclic Compounds
The isoxazole ring can undergo cleavage under various conditions to yield valuable acyclic intermediates. For instance, the N-O bond is susceptible to reductive cleavage, and the ring can also be opened through electrophile- or nucleophile-induced pathways.[8][9]
Experimental Protocol: Ring-Opening Fluorination of Isoxazoles
This protocol describes the ring-opening fluorination of a C4-substituted isoxazole to generate a tertiary fluorinated carbonyl compound, as demonstrated in recent research.[10]
Logical Relationship:
Caption: Logical steps in the ring-opening fluorination of isoxazoles.
Materials:
| Reagent | Molar Mass ( g/mol ) | Purity |
| C4-Substituted Isoxazole | Varies | >95% |
| Selectfluor® | 354.26 | 95% |
| Acetonitrile (MeCN) | 41.05 | Anhydrous |
Procedure:
-
To a solution of the C4-substituted isoxazole (1.0 eq) in anhydrous acetonitrile, add Selectfluor® (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the tertiary fluorinated carbonyl compound.
Quantitative Data for a Representative Ring-Opening Fluorination:
| Substrate | Product | Yield (%) |
| 4-Methyl-3,5-diphenylisoxazole | 2-Fluoro-2-cyano-1-phenylpropan-1-one | 85 |
Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. The specific reaction conditions may require optimization for different substrates.
References
- 1. CAS 1006-65-1: this compound | CymitQuimica [cymitquimica.com]
- 2. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 4. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - A surprising new route to 4-nitro-3-phenylisoxazole [beilstein-journals.org]
- 6. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Diradical Interactions in Ring-Open Isoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 3-Phenylisoxazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-phenylisoxazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-phenylisoxazoles?
The two primary and most versatile methods for synthesizing 3-phenylisoxazoles are:
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide (often generated in situ from an aldoxime or hydroximoyl halide) with an alkyne. It is a cornerstone of isoxazole synthesis.
-
Condensation of a β-Dicarbonyl Compound with Hydroxylamine: This route utilizes a 1,3-dicarbonyl compound which cyclizes upon reaction with hydroxylamine. A common variation involves the reaction of a chalcone (an α,β-unsaturated ketone) with hydroxylamine hydrochloride.[1]
Q2: I am getting a low yield in my 3-phenylisoxazole synthesis. What are the common causes?
Low yields in this compound synthesis can arise from several factors, primarily related to the stability of intermediates and reaction conditions. Common causes include:
-
Decomposition of Nitrile Oxide: Nitrile oxides are often unstable and can decompose or dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), a common side reaction that competes with the desired cycloaddition.[2]
-
Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base can significantly impact the reaction's efficiency. Excessively high temperatures can lead to decomposition, while low temperatures may result in a sluggish or incomplete reaction.
-
Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can impede the reaction, leading to lower yields.
-
Incomplete Cyclization (in Chalcone Route): In the synthesis from chalcones, the intermediate may not fully cyclize, resulting in a mixture of the desired isoxazole and isoxazoline or oxime byproducts.[3]
Q3: How can I minimize the formation of furoxan byproducts?
Furoxan formation from the dimerization of the nitrile oxide is a frequent cause of low yields.[2] To minimize this side reaction, consider the following strategies:
-
In Situ Generation of Nitrile Oxide: Generating the nitrile oxide slowly in situ from a precursor like an aldoxime (using an oxidant such as N-chlorosuccinimide) or a hydroximoyl halide (using a base) helps to maintain a low concentration of the dipole, favoring the reaction with the dipolarophile over dimerization.
-
Slow Addition of Reagents: If not generating the nitrile oxide in situ, a slow, dropwise addition of the nitrile oxide solution to the alkyne solution can keep its instantaneous concentration low.[2]
-
Use of Excess Alkyne: Employing a molar excess of the alkyne can help to "trap" the nitrile oxide as it is formed, outcompeting the dimerization reaction.[2]
-
Temperature Optimization: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.[2]
Q4: I am observing the formation of isomeric products. How can I control the regioselectivity?
The formation of regioisomers is a common challenge in the 1,3-dipolar cycloaddition route, particularly when using unsymmetrical alkynes. The reaction of a nitrile oxide with a terminal alkyne can potentially yield both 3,4- and 3,5-disubstituted isoxazoles.
-
Electronic and Steric Effects: The regioselectivity is governed by both electronic and steric factors of the nitrile oxide and the alkyne. Generally, the reaction of terminal alkynes with nitrile oxides is highly regioselective, favoring the formation of 3,5-disubstituted isoxazoles.[2]
-
Catalysis: The use of catalysts can significantly influence the regiochemical outcome.
-
Solvent Effects: The choice of solvent can influence regioselectivity. Experimenting with solvents of different polarities may be beneficial.
Troubleshooting Guides
Problem: Low Yield in 1,3-Dipolar Cycloaddition
| Potential Cause | Troubleshooting Steps |
| Nitrile Oxide Dimerization (Furoxan Formation) | Generate the nitrile oxide in situ at a low temperature. Add the nitrile oxide precursor slowly to the reaction mixture containing the alkyne. Use a slight excess of the alkyne. |
| Reactant Decomposition | If starting materials are sensitive, consider milder reaction conditions, such as lower temperatures or a less aggressive base or oxidant. |
| Inefficient Nitrile Oxide Generation | Ensure the base (e.g., triethylamine) is of good quality and used in the correct stoichiometry. Verify the purity of the nitrile oxide precursor (e.g., benzaldoxime, benzohydroximoyl chloride). |
| Poor Reactivity | Increase the reaction temperature cautiously, monitoring for byproduct formation. Consider using a catalyst (e.g., Cu(I)) to accelerate the reaction. Ensure the solvent is appropriate for the reactants' solubility. |
| Difficult Product Isolation | If the product is highly soluble in the workup solvent, minimize the solvent volume used for extraction. If emulsions form during aqueous workup, add brine or filter the mixture through celite. |
Problem: Poor Regioselectivity
| Potential Cause | Troubleshooting Steps |
| Formation of 3,4- and 3,5-isomers | Employ a catalyst to direct the regioselectivity. Copper(I) catalysts typically favor the 3,5-isomer. |
| Modify the electronic properties of the substituents on the alkyne or nitrile oxide. Electron-withdrawing groups can influence the regiochemical outcome.[2] | |
| Adjust the reaction temperature; lower temperatures can sometimes improve selectivity. | |
| Experiment with different solvents, as solvent polarity can affect regioselectivity. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 3,5-Diphenylisoxazole via 1,3-Dipolar Cycloaddition
| Precursors | Conditions | Yield (%) | Reference |
| Phenylacetylene and Benzaldoxime | PIFA, CH₂Cl₂ | 90 | (Adapted from[1]) |
| Phenylacetylene and Benzohydroximoyl Chloride | Cu/Al₂O₃, Ball-milling | 85-95 | (Adapted from[4]) |
| Benzaldehyde, Hydroxylamine HCl, Phenylacetylene | Choline Chloride:Urea (DES), NCS, 50°C | Good | (Adapted from[5]) |
Note: Yields are reported as found in the literature and may vary based on specific experimental setup and purity of reagents.
Table 2: Yield of 3,5-Diaryl Isoxazoles from Chalcones
| Chalcone Substituent | Conditions | Yield (%) | Reference |
| Unsubstituted | Hydroxylamine HCl, KOH, Ethanol, Reflux | 45-63 | [1] |
| 3-hydroxyphenyl, 5-phenyl | Hydroxylamine HCl, KOH, Ethanol, Reflux | 62 | [1] |
| 4-methoxyphenyl, 5-(2,4-dimethoxyphenyl) | Hydroxylamine HCl, KOH, Ethanol, Reflux | 45 | [1] |
| 4-methoxyphenyl, 5-(4-pyridinyl) | Hydroxylamine HCl, KOH, Ethanol, Reflux | 55 | [1] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3,5-Diphenylisoxazole via 1,3-Dipolar Cycloaddition
This protocol is adapted from a procedure utilizing a hypervalent iodine reagent for the in situ generation of nitrile oxide.[1]
Materials:
-
Phenylacetylene
-
Benzaldoxime
-
Phenyliodine(III) bis(trifluoroacetate) (PIFA)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Heptane
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzaldoxime (1.5 equivalents) in dichloromethane, add phenylacetylene (1.0 equivalent).
-
Add PIFA (1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/heptane gradient to yield 3,5-diphenylisoxazole as a white solid.[1]
Protocol 2: Synthesis of 3,5-Diphenylisoxazole from Chalcone
This protocol describes the synthesis of 3,5-diphenylisoxazole from benzalacetophenone (chalcone).[1]
Materials:
-
Benzalacetophenone (Chalcone)
-
Hydroxylamine hydrochloride
-
Potassium hydroxide (KOH)
-
Ethanol
-
Diethyl ether
-
n-Hexane
Procedure:
-
Dissolve the chalcone (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride (1.5 equivalents) to the solution.
-
Add a 40% aqueous solution of KOH (5 mL per 10 mmol of chalcone) and reflux the mixture for 12 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by column chromatography using an n-hexane/diethyl ether gradient to afford 3,5-diphenylisoxazole.
Mandatory Visualizations
Caption: General workflow for 1,3-dipolar cycloaddition synthesis of 3,5-diphenylisoxazole.
Caption: Troubleshooting logic for low reaction yield in this compound synthesis.
Caption: Regioselectivity in the 1,3-dipolar cycloaddition to form this compound derivatives.
References
- 1. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 3-Phenylisoxazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Phenylisoxazole. Our aim is to help you optimize your reaction yields and overcome common experimental hurdles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.
Low or No Product Formation
Q1: I am not getting any this compound, or the yield is very low. What are the common causes?
Several factors can contribute to low or no product formation. The most common issues are related to the stability of the nitrile oxide intermediate and the overall reaction conditions.
Possible Causes & Solutions:
-
Decomposition of Nitrile Oxide: Benzonitrile oxide, a key intermediate in the common 1,3-dipolar cycloaddition route, is unstable and can dimerize to form furoxans, which are common byproducts that reduce the yield of the desired isoxazole.[1][2][3][4]
-
Solution: Generate the benzonitrile oxide in situ at a low temperature. This can be achieved by the slow addition of a base (like triethylamine) to a solution of benzohydroximoyl chloride and the alkyne. Maintaining a low concentration of the nitrile oxide at any given time will favor the desired cycloaddition over dimerization.[3]
-
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.
-
Solution: Systematically screen different reaction parameters. For the 1,3-dipolar cycloaddition of benzaldehyde oxime and phenylacetylene, DMF has been identified as an effective solvent.[5][6] Triethylamine (TEA) is a commonly used base.[6] While higher temperatures can increase the reaction rate, they may also promote side reactions and decomposition.[3][6] Optimization of the reaction temperature is crucial.
-
-
Purity of Starting Materials: Impurities in your starting materials (e.g., benzaldehyde oxime, phenylacetylene, or chalcones) can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials using appropriate purification techniques before starting the reaction.
-
Formation of Side Products
Q2: I am observing significant side product formation in my reaction. What are the likely impurities and how can I minimize them?
The formation of side products is a primary reason for reduced yields and purification challenges.
Common Side Products & Minimization Strategies:
-
Furoxans (Nitrile Oxide Dimers): As mentioned, the dimerization of benzonitrile oxide is a major competing reaction.[1][2][3][4]
-
Minimization: The key is to keep the concentration of the nitrile oxide low. This is achieved by its slow, in situ generation. Using a slight excess of the dipolarophile (the alkyne or alkene) can also help to trap the nitrile oxide as it is formed.
-
-
Incomplete Dehydration of Isoxazoline Intermediate (in chalcone route): When synthesizing 3-phenylisoxazoles from chalcones and hydroxylamine, an isoxazoline intermediate is formed which then undergoes dehydration. Incomplete dehydration leads to the isoxazoline as a byproduct.[7]
-
Minimization: Using a stronger base or a dehydrating agent can promote the final elimination step. Increasing the reaction temperature or prolonging the reaction time can also favor the formation of the fully aromatic isoxazole.[7]
-
-
Chalcone Oxime: Under certain conditions, the reaction of a chalcone with hydroxylamine may favor the formation of the chalcone oxime over the desired cyclization product.[7]
-
Minimization: Adjusting the pH of the reaction medium can influence the reaction pathway. More basic conditions generally favor the Michael addition required for the cyclization to proceed.[7]
-
Purification Challenges
Q3: I am having difficulty purifying my this compound product. What are some effective purification strategies?
Purification can be a source of significant product loss if not optimized.
Purification Tips:
-
Column Chromatography: This is the most common method for purifying this compound.
-
Solvent System: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is typically effective. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the product and any impurities.
-
Silica Gel: Use silica gel with an appropriate mesh size for good resolution.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective final purification step. The choice of solvent is critical; the product should be soluble at high temperatures and sparingly soluble at low temperatures.
-
Trituration: For crude materials with soluble impurities, trituration can be a simple and effective purification method. This involves washing the crude solid with a solvent in which the desired product is insoluble, but the impurities are soluble.[8]
Frequently Asked Questions (FAQs)
Q4: What are the main synthetic routes to this compound?
The two most common and versatile methods for synthesizing the this compound core are:
-
1,3-Dipolar Cycloaddition: This involves the reaction of a benzonitrile oxide (the 1,3-dipole) with an alkyne (like phenylacetylene) or an alkene followed by an elimination step.[2] This method is highly efficient for creating the isoxazole ring.
-
Cyclization of Chalcones: This method involves the reaction of a chalcone (an α,β-unsaturated ketone) with hydroxylamine hydrochloride in the presence of a base.[7][9][10][11]
Q5: How do substituents on the starting materials affect the reaction yield?
The electronic properties of the substituents on both the benzaldehyde oxime (or benzonitrile oxide precursor) and the phenylacetylene can influence the reaction yield.
-
In the 1,3-dipolar cycloaddition, electron-withdrawing groups on the phenyloxime have been reported to result in higher yields, while electron-donating groups may lead to lower yields.[5][6]
-
Steric hindrance from bulky substituents on either reactant can also decrease the reaction rate and yield.[3]
Q6: Can I use microwave or ultrasound irradiation to improve my reaction?
Yes, non-conventional energy sources have been successfully applied to the synthesis of isoxazoles, often leading to shorter reaction times and improved yields.
-
Microwave-assisted synthesis has been shown to be an efficient method for preparing phenylisoxazoles via 1,3-dipolar cycloaddition, with reported yields ranging from 30% to 93%.[12]
-
Ultrasound irradiation can also be used to promote the synthesis of isoxazole derivatives, sometimes allowing for milder reaction conditions.
Data on Reaction Condition Optimization
The following tables summarize the impact of different reaction parameters on the yield of this compound synthesis via the 1,3-dipolar cycloaddition of (E)-benzaldehyde oxime and phenylacetylene.
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | DMF | 25 | 63 |
| 2 | CH3CN | 25 | 55 |
| 3 | DCM | 25 | 41 |
| 4 | THF | 25 | 45 |
Reaction conditions: (E)-benzaldehyde oxime (1 mmol), phenylacetylene (1.2 mmol), NCS (2 mmol), TEA (1 mmol), solvent (6 mL), 25 °C, 6 h.[5][6]
Table 2: Effect of Base on Reaction Yield
| Entry | Base | Temperature (°C) | Yield (%) |
| 1 | TEA | 25 | 63 |
| 2 | DBU | 25 | 61 |
| 3 | K2CO3 | 25 | 42 |
| 4 | DIPEA | 25 | 58 |
Reaction conditions: (E)-benzaldehyde oxime (1 mmol), phenylacetylene (1.2 mmol), NCS (2 mmol), base (1 mmol), DMF (6 mL), 25 °C, 6 h.[5][6]
Experimental Protocols
Protocol 1: Synthesis of this compound via 1,3-Dipolar Cycloaddition
This protocol is based on the reaction of benzaldehyde oxime with phenylacetylene.[5][6]
Materials:
-
(E)-Benzaldehyde oxime
-
Phenylacetylene
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of (E)-benzaldehyde oxime (1 mmol) and phenylacetylene (1.2 mmol) in DMF (6 mL), add N-Chlorosuccinimide (2 mmol).
-
Stir the mixture at room temperature.
-
Slowly add triethylamine (1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 6 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.
Protocol 2: Synthesis of this compound from Chalcone
This protocol describes the synthesis from a chalcone and hydroxylamine hydrochloride.[10][11]
Materials:
-
Chalcone (e.g., 1,3-diphenyl-2-propen-1-one)
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Diatomaceous earth
Procedure:
-
A mixture of the chalcone (20 mmol), hydroxylamine hydrochloride (20 mmol), and sodium acetate (20 mmol) in ethanol (25 mL) is refluxed for six hours.
-
Monitor the reaction progress by TLC.
-
After completion, concentrate the mixture by distilling off the solvent under reduced pressure.
-
Pour the concentrated mixture into ice-water.
-
Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain the this compound derivative.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05009A [pubs.rsc.org]
- 6. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Phenylisoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-phenylisoxazole. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is the 1,3-dipolar cycloaddition reaction. This involves the in situ generation of benzonitrile oxide from a precursor, typically benzaldehyde oxime, which then reacts with an acetylene source.
Q2: My reaction yield is very low. What are the potential causes?
A2: Low yields in this compound synthesis are often attributed to side reactions. The primary culprit is the dimerization of the unstable benzonitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole-2-oxide) byproduct. Other factors can include incomplete conversion of the starting materials or suboptimal reaction conditions.
Q3: I've observed an unexpected byproduct in my reaction mixture. What could it be?
A3: Besides the desired this compound, the most common byproduct is the corresponding furoxan, resulting from the dimerization of two molecules of benzonitrile oxide. Depending on the specific reagents and conditions used, other side products could potentially form, such as isomers if a substituted acetylene is used.
Q4: How can I minimize the formation of the furoxan byproduct?
A4: To minimize furoxan formation, it is crucial to trap the in situ generated benzonitrile oxide with the acetylene dipolarophile as quickly as possible. This can be achieved by:
-
Slowly adding the oxidizing agent used to generate the nitrile oxide.
-
Ensuring an adequate concentration of the acetylene source in the reaction mixture.
-
Optimizing the reaction temperature, as higher temperatures can sometimes favor the dimerization reaction.
Q5: What are some common methods for generating benzonitrile oxide in situ?
A5: Benzonitrile oxide is typically generated from benzaldehyde oxime using an oxidizing agent. Common methods include:
-
Reaction with N-chlorosuccinimide (NCS) in the presence of a base like triethylamine.
-
Oxidation with sodium hypochlorite (bleach).
-
Using hypervalent iodine reagents like phenyliodine bis(trifluoroacetate) (PIFA).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | Inefficient Nitrile Oxide Generation: The chosen oxidant or reaction conditions may not be effectively converting the benzaldehyde oxime to benzonitrile oxide. | 1. Verify Oxime Quality: Ensure the benzaldehyde oxime is pure and dry. 2. Change Oxidant: If using NCS, consider switching to a solution of sodium hypochlorite (bleach) or using a hypervalent iodine reagent. 3. Optimize Base: When using NCS, ensure an appropriate and fresh tertiary amine base (e.g., triethylamine) is used. |
| Decomposition of Nitrile Oxide: The benzonitrile oxide intermediate is unstable and can decompose before reacting with acetylene. | 1. Maintain Low Temperature: Perform the nitrile oxide generation and cycloaddition at a low temperature (e.g., 0-5 °C) to enhance its stability. 2. Ensure Rapid Trapping: Have the acetylene source present in the reaction mixture during the nitrile oxide generation. | |
| Significant Furoxan Byproduct Formation | Nitrile Oxide Dimerization: The concentration of benzonitrile oxide is too high, favoring dimerization over the desired cycloaddition. | 1. Slow Reagent Addition: Add the oxidizing agent (e.g., NCS or bleach solution) dropwise to the reaction mixture containing the benzaldehyde oxime and acetylene source. This keeps the instantaneous concentration of the nitrile oxide low. 2. Increase Dipolarophile Concentration: Use a stoichiometric excess of the acetylene source to increase the probability of cycloaddition. |
| Mixture of Regioisomers | Use of a Substituted Acetylene: If a monosubstituted acetylene (other than a symmetrically substituted one) is used, the formation of both 3,4- and 3,5-disubstituted isoxazoles is possible. | 1. Use Acetylene Gas: For the synthesis of unsubstituted this compound, use acetylene gas or a reagent that generates acetylene in situ. 2. Catalyst Control: For substituted alkynes, certain catalysts can influence regioselectivity. |
Quantitative Data on Side Product Formation
The formation of the furoxan dimer is a competitive reaction that significantly impacts the yield of the desired isoxazole. The choice of reagents for the in situ generation of benzonitrile oxide can have a substantial effect on the product distribution.
| Nitrile Oxide Generation Method | Dipolarophile | Yield of Isoxazole | Yield of Furoxan Byproduct | Reference |
| Benzaldehyde oxime with NCS/Triethylamine | Electron-poor alkyne | 13% | 25% | |
| Benzaldehyde oxime with PIFA | Electron-poor alkyne | 74% | Not Observed |
This data illustrates how the choice of an alternative oxidizing agent (PIFA) can dramatically suppress the formation of the furoxan side product and improve the yield of the desired isoxazole.
Experimental Protocols
Protocol 1: Synthesis of Benzaldehyde Oxime
This protocol describes the synthesis of the precursor required for benzonitrile oxide generation.
Materials:
-
Benzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Water
Procedure:
-
Dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents) in a mixture of ethanol and water.
-
To this stirred solution, add benzaldehyde (1 equivalent).
-
The reaction mixture is typically stirred at room temperature or slightly elevated temperatures (e.g., 50-60 °C) for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of cold water.
-
The solid benzaldehyde oxime is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol/water may be performed for further purification.
Protocol 2: One-Pot Synthesis of this compound via 1,3-Dipolar Cycloaddition
This protocol is adapted from a general procedure for the synthesis of 3,5-disubstituted isoxazoles and can be modified for the synthesis of this compound using a suitable acetylene source.
Materials:
-
Benzaldehyde oxime
-
N-chlorosuccinimide (NCS)
-
Triethylamine
-
A suitable source of acetylene (e.g., calcium carbide with a proton source, or a protected acetylene followed by deprotection)
-
A suitable solvent (e.g., Chloroform, Dichloromethane, or a Deep Eutectic Solvent)
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde oxime (1 equivalent) in the chosen solvent.
-
Introduce the acetylene source into the reaction mixture. If using acetylene gas, it can be bubbled through the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of NCS (1.1 equivalents) in the same solvent to the reaction mixture.
-
Add triethylamine (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at low temperature and then gradually warm to room temperature. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, quench the mixture with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Visualizations
Caption: Main synthetic pathway and major side reaction for this compound.
Technical Support Center: Optimizing the Purity of 3-Phenylisoxazole via Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of 3-Phenylisoxazole during recrystallization. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered in the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
Common impurities can include unreacted starting materials such as benzaldehyde and hydroxylamine, as well as side products from the synthesis. A significant impurity that can arise, particularly in 1,3-dipolar cycloaddition reactions, is the regioisomer 5-phenylisoxazole. The formation of dimers of the nitrile oxide intermediate can also occur.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A suitable solvent for recrystallization should dissolve the this compound sparingly or not at all at room temperature but should dissolve it completely at the solvent's boiling point.[1] Ethanol and mixed solvent systems, such as ethanol-water, are often effective for the recrystallization of isoxazole derivatives.[2] To select the best solvent, it is advisable to perform small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane) to determine the optimal solubility profile.
Q3: My this compound is "oiling out" instead of crystallizing. What should I do?
"Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. To remedy this, you can try adding a small amount of additional hot solvent to the mixture to decrease saturation. Subsequently, allow the solution to cool more slowly to encourage crystal formation. Seeding the solution with a pure crystal of this compound can also help induce crystallization.
Q4: I am having trouble removing the 5-phenylisoxazole regioisomer. What is the best approach?
Separating regioisomers can be challenging due to their similar physical properties. Careful selection of the recrystallization solvent is crucial. A solvent system that exhibits a significant solubility difference between the two isomers at low temperatures will be most effective. Mixed solvent systems, where the solvent polarity is fine-tuned, can often provide the necessary selectivity for separating isomers. Alternatively, column chromatography may be required if recrystallization proves ineffective.
Q5: What is the expected melting point of pure this compound?
While the literature provides melting points for various derivatives of this compound, a definitive melting point for the unsubstituted compound is not consistently reported in readily available sources. However, a sharp melting point range after recrystallization is a good indicator of high purity. For comparison, some substituted phenylisoxazoles have reported melting points, such as 3,5-Diphenyl isoxazole at 183-184°C.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used. - The solution is not sufficiently saturated. - The cooling process is too rapid. | - Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| "Oiling Out" of the Product | - The boiling point of the solvent is higher than the melting point of this compound. - The concentration of the solute is too high, leading to supersaturation. - The presence of significant impurities is lowering the melting point of the mixture. | - Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool slowly. - Consider using a different solvent with a lower boiling point. - If impurities are suspected, an initial purification step like column chromatography may be necessary before recrystallization. |
| Crystals are Colored or Impure | - Colored impurities are present in the crude material. - Impurities have co-precipitated with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use charcoal sparingly as it can also adsorb the desired product. - Ensure the cooling process is slow to allow for selective crystallization of this compound, leaving impurities in the mother liquor. A second recrystallization may be necessary. |
| Low Recovery of Purified Product | - Too much solvent was used, resulting in a significant amount of product remaining in the mother liquor. - Premature crystallization occurred during hot filtration. - The crystals were not washed with ice-cold solvent. | - Minimize the amount of hot solvent used to dissolve the crude product.[3] - Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity | Solubility at Room Temperature | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | High | Insoluble | Insoluble | Unsuitable as a single solvent |
| Ethanol | High | Sparingly Soluble | Soluble | Potentially Suitable |
| Methanol | High | Sparingly Soluble | Soluble | Potentially Suitable |
| Ethyl Acetate | Medium | Soluble | Very Soluble | Potentially Suitable (may require a co-solvent) |
| Toluene | Low | Sparingly Soluble | Soluble | Potentially Suitable |
| Hexane | Low | Insoluble | Sparingly Soluble | Potentially Suitable (good for washing) |
| Ethanol/Water Mix | Variable | Sparingly Soluble | Soluble | Often a good choice for fine-tuning solubility |
Note: This table is based on general principles of solubility for aromatic heterocyclic compounds. Experimental verification is highly recommended.
Experimental Protocols
Protocol 1: General Recrystallization of this compound
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent mixture (e.g., ethanol or an ethanol/water mixture).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with gentle swirling until the solid completely dissolves.[1]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Mandatory Visualizations
Caption: A flowchart illustrating the key steps in the recrystallization process for purifying this compound.
Caption: A decision tree outlining troubleshooting steps for common problems in recrystallization.
References
Technical Support Center: Scale-Up of 3-Phenylisoxazole Production
This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the scale-up of 3-Phenylisoxazole production. Below you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and process diagrams to assist in your chemical synthesis endeavors.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction: The reaction may not have reached completion. | - Increase reaction time or temperature. Monitor reaction progress by TLC or HPLC. - Ensure efficient stirring, especially at larger scales, to overcome mass transfer limitations. |
| Decomposition of nitrile oxide intermediate: Nitrile oxides can be unstable and prone to dimerization to form furoxans. | - Generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the dipolarophile. - Consider the slow addition of the nitrile oxide precursor to maintain a low concentration. | |
| Suboptimal pH: The cyclization step can be pH-sensitive. | - Adjust the pH with a suitable base (e.g., triethylamine, sodium carbonate) to facilitate the reaction. | |
| Formation of Impurities | Side reactions of starting materials: Undesired reactions of the initial reactants can lead to byproducts. | - Protect sensitive functional groups on the starting materials that may not be compatible with the reaction conditions. - Purify starting materials to remove any impurities that could lead to side reactions. |
| Formation of regioisomers: In 1,3-dipolar cycloaddition reactions, the formation of isomers is a common challenge. | - The choice of solvent can influence regioselectivity; less polar solvents may favor the desired isomer. - Experimenting with different catalysts, such as copper(I), can also direct the reaction towards a specific regioisomer.[1] | |
| Poor Product Purity After Isolation | Inefficient purification: The nature of the product can make purification challenging. | - For larger scales, recrystallization from a suitable solvent system is more practical than column chromatography. Multiple recrystallizations may be necessary. - Consider treating the crude product solution with activated charcoal to remove colored impurities before crystallization.[2] |
| Exothermic Reaction During Scale-Up | Runaway reaction: The reaction can be exothermic, requiring careful temperature control. | - Implement controlled, slow addition of reagents. - Ensure adequate cooling capacity of the reactor. - Closely monitor the internal temperature of the reactor. |
| Difficulty with Product Isolation | Product is highly soluble in the reaction solvent: This can make it difficult to precipitate the product. | - If the product is soluble in an aqueous phase, extraction with a suitable organic solvent is necessary. - Consider a solvent swap to a less polar solvent post-reaction to induce precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the large-scale production of this compound?
A1: A prevalent method for synthesizing this compound, particularly amenable to scale-up, is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. A common pathway involves the in situ generation of benzonitrile oxide from benzaldoxime, which then reacts with an acetylene source.
Q2: How do solvent and temperature affect the yield and regioselectivity of this compound synthesis?
A2: Solvent and temperature are critical parameters. The solvent choice can impact reactant solubility, reaction rate, and the regioselectivity of the cycloaddition.[3] Temperature optimization is crucial for controlling reaction kinetics; high temperatures can lead to side product formation and decomposition, while low temperatures may result in slow or incomplete reactions.[3]
Q3: How can I minimize the formation of furoxan byproducts?
A3: Furoxan formation is a common side reaction from the dimerization of the nitrile oxide intermediate.[1][3] To minimize this, you can:
-
Slowly add the nitrile oxide precursor to keep its instantaneous concentration low.[1]
-
Use a slight excess of the alkyne dipolarophile.
-
Optimize the reaction temperature, as lower temperatures can reduce the rate of dimerization.[1]
Q4: What are the key challenges when scaling up this synthesis?
A4: The main challenges during scale-up include:
-
Exothermicity: The reaction can be exothermic, requiring careful temperature control to prevent side reactions and ensure safety.
-
Mass Transfer: Ensuring efficient mixing is critical at larger scales to maintain reaction homogeneity and achieve consistent results.
-
Purification: Purification can be difficult at a larger scale. Standard silica gel chromatography may not be practical, and alternative methods like recrystallization are often necessary.
Q5: What safety precautions should be taken during the scale-up of this compound production?
A5: Key safety precautions include:
-
Conducting a thorough thermal hazard assessment before scaling up.
-
Ensuring the reactor has adequate cooling and venting capabilities.
-
Using appropriate personal protective equipment (PPE), as some reagents and intermediates can be hazardous.
-
Being aware of the potential for runaway reactions and having a clear emergency plan.
Quantitative Data Presentation
The following table presents representative data for the scale-up of a generic this compound synthesis, highlighting common changes in parameters and outcomes.
| Parameter | Lab Scale (10 g) | Pilot Scale (10 kg) |
| Yield | 85-95% | 75-85% |
| Purity (after initial isolation) | >98% | 90-95% |
| Reaction Time | 4-6 hours | 8-12 hours |
| Temperature Control | ± 1°C | ± 5°C |
| Stirring Speed | 300-500 rpm (magnetic stirrer) | 100-200 rpm (mechanical stirrer) |
| Purification Method | Column Chromatography | Recrystallization |
Experimental Protocols
Protocol 1: Scalable Synthesis of this compound via 1,3-Dipolar Cycloaddition
This protocol is adapted for scale-up production.
Step 1: Formation of Benzaldoxime
-
Reaction Setup: To a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, add a solution of hydroxylamine hydrochloride (1.0 kg, 14.4 mol) in water (10 L).
-
Reagent Addition: Cool the solution to 0-5°C. Slowly add a solution of sodium hydroxide (0.6 kg, 15.0 mol) in water (5 L) while maintaining the temperature below 10°C.
-
Aldehyde Addition: Add benzaldehyde (1.5 kg, 14.1 mol) dropwise over 1-2 hours, ensuring the temperature remains between 5-10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the benzaldehyde is consumed.
-
Work-up: The product, benzaldoxime, will precipitate. Isolate the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Cycloaddition to form this compound
-
Reaction Setup: To a 100 L jacketed glass reactor, add the dried benzaldoxime (2.0 kg, 16.5 mol) and a suitable solvent such as dichloromethane or THF (40 L).
-
Acetylene Source: Add a source of acetylene, such as ethynyltrimethylsilane (2.0 kg, 20.4 mol).
-
In situ Nitrile Oxide Formation: Cool the mixture to 0-5°C. Slowly add a solution of an oxidizing agent like N-Chlorosuccinimide (NCS) (2.4 kg, 18.0 mol) in the same solvent over 2-3 hours.
-
Base Addition: After the NCS addition is complete, add a base such as triethylamine (2.5 kg, 24.7 mol) dropwise, maintaining the temperature below 10°C.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by HPLC.
-
Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Synthesis Pathway of this compound.
Caption: Troubleshooting Workflow for Low Yield.
Caption: Key Process Parameters in Scale-Up.
References
Technical Support Center: Managing Unstable Nitrile Oxide Intermediates in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to help you successfully manage and utilize unstable nitrile oxide intermediates in your synthetic endeavors.
Troubleshooting Guide
Unstable nitrile oxides are powerful intermediates for the synthesis of valuable heterocyclic compounds, primarily through [3+2] cycloaddition reactions. However, their inherent instability can lead to common challenges in the laboratory. This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield of Desired Cycloadduct | Decomposition of Nitrile Oxide: Nitrile oxides are prone to decomposition, especially at elevated temperatures. | - Maintain low reaction temperatures (0 °C or below is common). - Ensure rapid in situ trapping by having the dipolarophile present as the nitrile oxide is generated. |
| Inefficient Nitrile Oxide Generation: The chosen method or reagents may not be optimal for your specific substrate. | - Verify the purity of your starting materials (aldoxime, hydroxamoyl chloride, etc.). - Select an appropriate oxidant or base for your chosen method. For example, N-bromosuccinimide (NBS) or Oxone® are effective oxidants for aldoximes.[1] - Consider alternative generation methods if one proves ineffective. | |
| Poor Reactivity of Dipolarophile: The alkene or alkyne may not be sufficiently reactive towards the nitrile oxide. | - Use a more reactive dipolarophile, such as an electron-deficient or strained alkene. - Increase the concentration of the dipolarophile to favor the desired cycloaddition. | |
| Significant Furoxan (Dimer) Byproduct Formation | High Instantaneous Concentration of Nitrile Oxide: If the rate of nitrile oxide generation exceeds the rate of trapping, dimerization will be favored. | - Slow Addition: Add the nitrile oxide precursor or the activating reagent (e.g., base or oxidant) slowly to the reaction mixture containing the dipolarophile. This keeps the concentration of the reactive intermediate low at any given time. - High Dilution: Running the reaction at a lower overall concentration can also disfavor the bimolecular dimerization process. |
| Slow Cycloaddition Reaction: The dimerization kinetics may be faster than your desired cycloaddition. | - Increase the concentration of the dipolarophile (using it in excess is a common strategy). - If possible, choose a more reactive dipolarophile. | |
| Poor Regioselectivity in Cycloaddition | Electronic and Steric Mismatch: The regiochemical outcome of a 1,3-dipolar cycloaddition is governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile. | - Frontier Molecular Orbital (FMO) Theory: Use FMO theory to predict the favored regioisomer. Generally, the reaction of terminal alkynes with nitrile oxides regioselectively yields 3,5-disubstituted isoxazoles.[1] - Modify Substituents: Altering the electronic or steric properties of the substituents on either reactant can influence the regioselectivity.[2][3] - Lewis Acid Catalysis: The use of a Lewis acid catalyst can sometimes enhance regiochemical control. |
| Formation of Other Unexpected Byproducts | Alternative Reaction Pathways: Nitrile oxides can participate in other reactions besides dimerization and cycloaddition. | - Reaction Analysis: Use techniques like NMR or LC-MS to identify major byproducts. This can provide clues about competing reaction pathways. - Solvent Effects: The choice of solvent can influence the stability and reactivity of the nitrile oxide. Aprotic solvents are generally preferred. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for the formation of furoxan byproduct, and how can I minimize it?
A1: The most common reason for furoxan formation is that the rate of nitrile oxide dimerization is faster than the rate of its cycloaddition with the desired dipolarophile. This often happens when the instantaneous concentration of the nitrile oxide is too high. To minimize this, you should generate the nitrile oxide in situ in the presence of your dipolarophile and add the limiting reagent (often the base or oxidant that generates the nitrile oxide) slowly to the reaction mixture. Using a higher concentration or an excess of the dipolarophile can also help.
Q2: How does steric hindrance affect the stability of nitrile oxides?
A2: Steric bulk on the substituent (R group) of the nitrile oxide (R-CNO) can significantly increase its stability by sterically hindering the dimerization process. For two nitrile oxide molecules to dimerize, they need to approach each other in a specific orientation. Large, bulky groups make this approach difficult. This is why nitrile oxides with bulky substituents, such as a mesityl group, are often stable enough to be isolated.
Q3: Can I completely avoid the dimerization of nitrile oxides?
A3: While complete avoidance can be challenging, dimerization can often be reduced to a negligible level. The most effective strategy is efficient in situ trapping. This involves generating the nitrile oxide in the presence of a highly reactive dipolarophile that rapidly consumes the nitrile oxide in the desired [3+2] cycloaddition reaction before it has a chance to dimerize.
Q4: What is the role of the solvent in nitrile oxide synthesis?
A4: The solvent can influence both the stability and reactivity of the nitrile oxide. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are generally preferred. Protic solvents can potentially react with the nitrile oxide. The polarity of the solvent can also affect the rates of both the desired cycloaddition and the undesired dimerization, so solvent screening can be a valuable optimization step.
Q5: Are there "greener" methods for generating nitrile oxides?
A5: Yes, there is a growing interest in developing more environmentally friendly methods. One promising approach is the use of Oxone (a potassium triple salt) in combination with sodium chloride for the oxidation of aldoximes.[4][5] This method avoids the use of halogenated oxidants and often proceeds under mild conditions.[4][5]
Experimental Protocols
Protocol 1: In Situ Generation of Nitrile Oxide from an Aldoxime using N-Chlorosuccinimide (NCS) and Triethylamine
This protocol describes the formation of a hydroxamoyl chloride from an aldoxime, followed by in situ dehydrochlorination to the nitrile oxide and subsequent trapping with a dipolarophile.
Materials:
-
Aldoxime (1.0 mmol)
-
N-Chlorosuccinimide (NCS) (1.1 mmol)
-
Triethylamine (Et3N) (1.5 mmol)
-
Dipolarophile (e.g., alkene or alkyne) (1.2 mmol)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL)
Procedure:
-
Dissolve the aldoxime (1.0 mmol) and the dipolarophile (1.2 mmol) in the anhydrous solvent (10 mL) in a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add NCS (1.1 mmol) to the solution in one portion. Stir the reaction at 0 °C for 30 minutes.
-
Slowly add triethylamine (1.5 mmol) dropwise to the reaction mixture over a period of 15-20 minutes using a syringe pump.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate.
-
Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification of Isoxazolines/Isoxazoles from Furoxan Byproducts by Flash Column Chromatography
Furoxan dimers are often more polar than the desired isoxazoline or isoxazole cycloadducts. This difference in polarity can be exploited for purification by silica gel chromatography.
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Non-polar solvent (e.g., Hexane or Cyclohexane)
-
Polar solvent (e.g., Ethyl Acetate or Dichloromethane)
-
Glass column for chromatography
-
Collection tubes
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4. The furoxan byproduct will typically have a lower Rf value (i.e., it will be more retained on the silica).
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the column.[6]
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15, etc. hexane:ethyl acetate). This can be done in a stepwise or continuous gradient.[6]
-
Fraction Collection: Collect fractions and monitor the elution by TLC. The less polar isoxazoline/isoxazole will elute before the more polar furoxan dimer.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Yields for Different Nitrile Oxide Generation Methods in the Synthesis of 3,5-Disubstituted Isoxazoles from Terminal Alkynes.
| Precursor | Generation Method | Alkyne | Isoxazole Product | Yield (%) |
| Benzaldehyde Oxime | NCS, Et3N in DCM | Phenylacetylene | 3,5-Diphenylisoxazole | ~85 |
| Nitroethane | Phenyl isocyanate, Et3N | 1-Octyne | 3-Methyl-5-hexylisoxazole | ~78 |
| Benzhydroxamoyl Chloride | Et3N in THF | Ethyl propiolate | Ethyl 3-phenylisoxazole-5-carboxylate | ~90 |
| Benzaldehyde Oxime | NaCl, Oxone® in CH3CN/H2O | 4-Ethynylanisole | 3-Phenyl-5-(4-methoxyphenyl)isoxazole | ~82 |
Note: Yields are approximate and can vary depending on specific reaction conditions and substrates.
Visualizations
Experimental Workflow: In Situ Generation and Cycloaddition of a Nitrile Oxide
Caption: Workflow for the synthesis of isoxazolines via in situ nitrile oxide generation.
Logical Relationship: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low product yield in nitrile oxide cycloadditions.
Safety Information
The in situ generation of nitrile oxides often involves hazardous reagents. Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment.
-
N-halosuccinimides (NCS, NBS): These are oxidizing agents and can cause skin and eye irritation. Avoid inhalation of dust.
-
Triethylamine (Et3N): This is a corrosive and flammable liquid with a strong odor. It can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Oxone®: This is a strong oxidizing agent and can cause skin and eye irritation.
-
General Precautions for in situ Reactions: Even though the nitrile oxide is generated in low concentrations, it is a reactive and potentially hazardous intermediate. All reactions should be carried out in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves. Ensure that emergency equipment, such as a safety shower and eyewash station, is readily accessible.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 4. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 6. benchchem.com [benchchem.com]
Technical Support Center: 1,3-Dipolar Cycloaddition Reactions
Welcome to the technical support center for 1,3-dipolar cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My 1,3-dipolar cycloaddition reaction is resulting in a low yield or failing completely. What are the common causes and how can I address this?
A1: Low or no yield in 1,3-dipolar cycloaddition reactions can be attributed to several factors, from suboptimal reaction conditions to the inherent reactivity of your chosen dipole and dipolarophile. A systematic approach to troubleshooting is often the most effective strategy.
Troubleshooting Workflow for Low-Yield 1,3-Dipolar Cycloadditions
Caption: A stepwise guide to troubleshooting low-yield 1,3-dipolar cycloaddition reactions.
Q2: How does the choice of solvent affect the yield of my 1,3-dipolar cycloaddition?
A2: While some 1,3-dipolar cycloadditions are not significantly affected by solvent polarity, others show marked improvements in specific solvents.[1] The effect of the solvent is highly dependent on the specific dipole and dipolarophile used.
-
Polar vs. Non-polar: In many cases, solvent polarity has little effect on the reaction rate.[2] However, for certain reactions, polar solvents can accelerate the reaction. For instance, the reaction of N-cyclohexenyl pyrrolidine with dimethyl diazomalonate is 41 times faster in DMSO than in decalin.[2]
-
Green Solvents: The use of "green" solvents like ionic liquids (ILs), deep eutectic solvents (DESs), and water can significantly enhance reaction yields and rates.[3] For example, the synthesis of spiroisoxazolidines in [bmim]BF4 can lead to high yields at room temperature with reduced reaction times.[3] Water has also been shown to accelerate reaction rates due to hydrophobic effects and stabilization of the transition state through hydrogen bonding.[3]
-
Fluorinated Alcohols: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), have been demonstrated to improve yields and decrease reaction times for certain cycloadditions.[1][4]
Solvent Effects on 1,3-Dipolar Cycloaddition Yield
| 1,3-Dipole | Dipolarophile | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Azomethine Ylide | (E)-2-oxoindolino-3-ylidene acetophenone | [bmim][BF4] | 50 | 10-40 min | High | [4][5] |
| Azomethine Ylide | (E)-2-oxoindolino-3-ylidene acetophenone | Acetonitrile | Boiling | 90-300 min | Lower | [4][5] |
| Nitrone | Acrylate | 2,2,2-Trifluoroethanol | RT | 30 min | 92 | [4] |
| Nitrone | Acrylate | Toluene | Reflux | 12 h | 85 | [4] |
| Benzylazide | Phenylacetylene | Methanol-Water (1:1) | RT | - | 99 | [3] |
Q3: Can temperature adjustments improve my reaction yield?
A3: Temperature is a critical parameter in 1,3-dipolar cycloadditions. Thermal reactions often necessitate elevated temperatures to proceed at a practical rate.[1] However, the optimal temperature can vary. For instance, some reactions show higher yields at 50°C compared to room temperature.[3] Conversely, for thermally sensitive substrates, lower temperatures may be required to minimize the formation of side products. If your reaction is sluggish, a careful, incremental increase in temperature is a recommended starting point.[1]
Temperature Effects on Yield
| 1,3-Dipole | Dipolarophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-benzyl-C-phenylnitrone | Levoglucosenone | Neat | 80 | 2.5 | Good | [6] |
| N-benzyl-C-phenylnitrone | Levoglucosenone | Toluene | Reflux (111°C) | 48 | 87 | [6] |
| Azomethine Ylide | Arylmethylidene inden-1-ones | [bmim]Br | 100 | - | 76-88 | [3] |
Q4: My reaction is still low-yielding after optimizing the solvent and temperature. Should I consider using a catalyst?
A4: Yes, catalysis can be a powerful tool to enhance the rate and yield of 1,3-dipolar cycloadditions, particularly for sluggish reactions.[7][8]
-
Lewis Acids: Lewis acids can accelerate reactions by coordinating to the dipolarophile, lowering its LUMO energy and making it more reactive.[3] However, in some cases, Lewis acids can reduce yield and selectivity.[3]
-
Transition Metals: Transition metal catalysts are widely used, especially for azide-alkyne cycloadditions.
-
Copper(I): The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing excellent yields and regioselectivity for 1,4-disubstituted 1,2,3-triazoles.[3][9]
-
Ruthenium: Ruthenium catalysts can also be highly effective, often yielding the 1,5-regioisomer of the triazole product.[8][10]
-
Silver: Silver catalysts have been shown to improve yields and shorten reaction times for the synthesis of complex spirooxindole-pyrrolidine-linked triazoles.[11]
-
Catalytic Cycle for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: The catalytic cycle of the CuAAC reaction, a prominent example of a catalyzed 1,3-dipolar cycloaddition.
Comparison of Catalytic Systems
| Catalyst System | 1,3-Dipole | Dipolarophile | Solvent | Yield (%) | Key Advantage | Reference |
| CuSO4/Na-Ascorbate | Benzyl Azide | Phenylacetylene | t-BuOH/H2O | 98 | High yield, "click" reaction | [12] |
| RuAAC | Organic Azides | Terminal/Internal Alkynes | Non-protic | High | Regioselective for 1,5-isomer | [8] |
| TiO2 Nanoparticles | Azomethine Ylide | Pyridyl Enones | Aqueous media | 80-94 | Excellent yield, reusable catalyst | [3] |
| Ag2CO3 | Azomethine Ylide | Propargylated oxindole | - | 65-82 | Improved yields for complex systems | [11] |
Q5: The stability of my 1,3-dipole seems to be an issue. How can I mitigate this?
A5: The stability of the 1,3-dipole is crucial for a successful reaction. Many dipoles, such as azomethine ylides and nitrile oxides, are highly reactive and are often generated in situ to avoid decomposition.[3] If you suspect your dipole is decomposing, consider the following:
-
In situ generation: Generate the dipole in the presence of the dipolarophile. A common method for generating azomethine ylides is the decarboxylative condensation of an α-amino acid with an aldehyde or ketone.[3]
-
Temperature control: As mentioned earlier, high temperatures can lead to decomposition. Running the reaction at the lowest effective temperature can improve the outcome.
-
Protecting groups: In some cases, using a more stable, protected form of the dipole that is deprotected under the reaction conditions can be a viable strategy.
Experimental Protocols
Protocol 1: General Procedure for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 eq.) and the organic azide (1.0-1.2 eq.) in a suitable solvent system (e.g., a 3:1 mixture of t-BuOH/H2O).[12]
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving sodium ascorbate (0.2 eq.) in water, followed by the addition of copper(II) sulfate pentahydrate (0.1 eq.). The solution should turn a yellow-green color.
-
Reaction Initiation: Add the freshly prepared catalyst solution to the solution of the alkyne and azide.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-4 hours.[11]
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of Spirooxindole-pyrrolidines via 1,3-Dipolar Cycloaddition in an Ionic Liquid
This protocol is adapted from procedures utilizing ionic liquids as both solvent and catalyst.[3]
-
Reaction Setup: In a round-bottom flask, combine the isatin derivative (1.0 eq.), the amino acid (e.g., L-phenylalanine, 1.0 eq.), and the dipolarophile (e.g., (E)-2-oxoindolino-3-ylidene acetophenone, 1.0 eq.) in the ionic liquid [bmim][BF4].[3][4]
-
Heating: Heat the reaction mixture to the optimized temperature (e.g., 50-100°C) with stirring.[3][4]
-
Reaction Monitoring: Monitor the reaction for completion using TLC or LC-MS. Reaction times can be significantly shorter in ionic liquids, ranging from 10 minutes to a few hours.[4][5]
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. Add water to the mixture, which may cause the product to precipitate. Alternatively, extract the product with an organic solvent like ethyl acetate.
-
Purification: Collect the precipitated solid by filtration and wash with water and a non-polar solvent (e.g., hexane) to remove residual ionic liquid. If extraction was performed, wash the organic layer with water, dry, and concentrate. Purify the crude product by recrystallization or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 5. Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics | MDPI [mdpi.com]
- 7. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 9. ijrpc.com [ijrpc.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
how to avoid furoxan byproduct formation in isoxazole synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of furoxan byproduct formation during isoxazole synthesis.
Troubleshooting Guide
Issue 1: Significant Furoxan Formation Detected
Question: My reaction is producing a substantial amount of furoxan byproduct, significantly lowering the yield of my desired isoxazole. What are the primary causes and how can I mitigate this?
Answer:
Furoxan formation arises from the dimerization of the nitrile oxide intermediate, a key reactant in the 1,3-dipolar cycloaddition for isoxazole synthesis.[1] This dimerization is a competing reaction to the desired cycloaddition with your alkyne or alkene. The primary strategy to minimize furoxan formation is to maintain a low instantaneous concentration of the nitrile oxide, thereby favoring the bimolecular reaction with the dipolarophile over dimerization with itself.
Here are several actionable strategies:
-
Slow Addition of Precursors: Instead of adding the nitrile oxide precursor (e.g., hydroximoyl chloride or aldoxime) all at once, employ a syringe pump for slow, controlled addition to the reaction mixture containing the dipolarophile. This ensures the nitrile oxide is consumed as it is generated.[2]
-
In Situ Generation of Nitrile Oxide: Generating the nitrile oxide directly in the presence of the alkyne is highly effective. This can be achieved by the slow addition of an oxidizing agent to a mixture of the aldoxime and the alkyne.[3][4]
-
Increase Dipolarophile Concentration: Using a molar excess of the alkyne or alkene can statistically favor the desired cycloaddition over the nitrile oxide dimerization.[5]
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes decrease the rate of dimerization more significantly than the rate of the desired cycloaddition.[2] However, the effect of temperature can be substrate-dependent and may require empirical optimization.
-
Choice of Oxidant and Base: The selection of reagents for generating the nitrile oxide is critical. For instance, using a milder oxidant might slow down the generation of the nitrile oxide, preventing its accumulation. The choice of base for dehydrohalogenation of hydroximoyl chlorides can also influence the reaction rate and should be optimized. Non-nucleophilic bases are generally preferred.[2][6]
Issue 2: Low Overall Yield Despite Minimal Furoxan
Question: I've managed to reduce furoxan formation, but the overall yield of my isoxazole is still low. What other side reactions or issues should I consider?
Answer:
Low yields can stem from factors other than furoxan formation. Consider the following possibilities:
-
Decomposition of Nitrile Oxide: Nitrile oxides can be unstable and may decompose under the reaction conditions, especially at elevated temperatures. Ensure your reaction temperature is optimized.
-
Side Reactions of the Dipolarophile: The alkyne or alkene may be undergoing side reactions under the reaction conditions. Verify the stability of your dipolarophile.
-
Inefficient Nitrile Oxide Generation: The chosen method for generating the nitrile oxide may not be efficient for your specific substrate. It's worth screening different oxidants or bases.
-
Product Inhibition: In some cases, the isoxazole product itself might inhibit the reaction. This is less common but can be investigated by monitoring the reaction kinetics.
-
Workup and Purification Issues: The desired product might be lost during the workup or purification steps. Ensure your extraction and chromatography protocols are optimized for your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for furoxan formation?
A1: Furoxans (1,2,5-oxadiazole-2-oxides) are formed through the dimerization of two molecules of a nitrile oxide. This is a [3+2] cycloaddition reaction where one nitrile oxide acts as the 1,3-dipole and the other acts as the dipolarophile.[7]
Q2: Are there any "green" or more environmentally friendly methods to avoid furoxan byproducts?
A2: Yes, mechanochemical methods, such as ball-milling, have been shown to be effective for the synthesis of isoxazoles with reduced byproduct formation.[8] These solvent-free or low-solvent methods can also offer advantages in terms of reduced waste and energy consumption. Additionally, the use of greener oxidants like Oxone in combination with NaCl has been reported for the efficient in situ generation of nitrile oxides.[4]
Q3: Can the choice of solvent influence the formation of furoxan?
A3: Absolutely. The solvent can affect the rates of both the desired cycloaddition and the competing dimerization. Solvent polarity can play a significant role.[9] It is often beneficial to perform a solvent screen to identify the optimal medium for your specific reaction. Aprotic solvents are generally preferred to avoid reaction with the nitrile oxide.
Q4: How can I visually monitor the progress of my reaction and the formation of byproducts?
A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction progress. By spotting the reaction mixture alongside your starting materials, you can track the consumption of reactants and the appearance of new spots corresponding to the product and any byproducts. The furoxan dimer will have a different Rf value than your desired isoxazole, allowing for qualitative assessment of its formation.
Data Presentation
Table 1: Effect of Reaction Conditions on Isoxazole vs. Furoxan Yield
| Entry | Oxidant/Base | Solvent | Temperature (°C) | Addition Time | Isoxazole Yield (%) | Furoxan Yield (%) | Reference |
| 1 | N-Chlorosuccinimide / Triethylamine | Dichloromethane | Room Temp | 16 h (slow addition of base) | High | Low | [10] |
| 2 | Sodium Hypochlorite | THF/Water | Room Temp | - | 60 | Not specified | [10] |
| 3 | Isoamyl Nitrite | Ethyl Methyl Ketone | 65 | - | 74-96 | Minimal (inferred from high isoxazole yield) | [11] |
| 4 | Oxone / NaCl / Na2CO3 | Acetonitrile/Water | Room Temp | - | up to 85 | Byproduct formation competed with cycloaddition | [8] |
Note: Yields are highly substrate-dependent and the table provides a general comparison.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes using Isoamyl Nitrite[11]
-
To a stirred solution of aldoxime (1.0 mmol) and terminal alkyne (1.2 mmol) in ethyl methyl ketone (5 mL), add isoamyl nitrite (1.5 mmol).
-
Heat the reaction mixture to 65 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexanes) to afford the desired 3,5-disubstituted isoxazole.
Protocol 2: In Situ Generation of Nitrile Oxide using NaCl-Oxone for 1,3-Dipolar Cycloaddition[4]
-
To a mixture of aldoxime (0.5 mmol), alkene or alkyne (1.0 mmol), and NaCl (0.5 mmol) in a mixture of acetonitrile and water (3:1, 4 mL), add Oxone (1.0 mmol) in one portion.
-
Stir the reaction mixture vigorously at room temperature for the time indicated by TLC analysis.
-
After completion of the reaction, add water (10 mL) and extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to give the desired isoxazole or isoxazoline.
Visualizations
Caption: Reaction pathway illustrating the formation of the desired isoxazole and the competing furoxan byproduct from a nitrile oxide intermediate.
Caption: A logical workflow for troubleshooting and minimizing furoxan byproduct formation in isoxazole synthesis.
References
- 1. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes [organic-chemistry.org]
Technical Support Center: Refinement of Purification Protocols for 3-Phenylisoxazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 3-Phenylisoxazole derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound derivatives in a question-and-answer format.
Issue 1: Low recovery of the desired this compound derivative after column chromatography.
-
Question: I am losing a significant amount of my this compound derivative during column chromatography. What are the potential causes and how can I improve my yield?
-
Answer: Low recovery during column chromatography can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:
-
Improper Solvent System: The polarity of your eluent may be too high, causing your compound to elute too quickly with impurities, or too low, resulting in the compound remaining on the column.
-
Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.25-0.35 for your desired compound to ensure good separation. A gradient elution, gradually increasing the polarity of the mobile phase, can also be effective.
-
-
Compound Adsorption to Silica Gel: Some this compound derivatives, particularly those with basic nitrogen atoms, can irreversibly adsorb to the acidic silica gel.
-
Solution: Deactivate the silica gel by preparing a slurry with your initial eluent and adding 1% triethylamine. This will neutralize the acidic sites on the silica surface.
-
-
Sample Overloading: Loading too much crude product onto the column can lead to poor separation and band broadening, resulting in mixed fractions and lower recovery of the pure compound.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
-
Improper Column Packing: An improperly packed column with air bubbles or cracks can lead to channeling, where the solvent and sample flow through paths of least resistance, resulting in poor separation and recovery.
-
Solution: Ensure the silica gel is packed uniformly as a slurry in the initial eluent. Gently tap the column during packing to dislodge any air bubbles.
-
-
Issue 2: The purified this compound derivative is still impure as confirmed by TLC or NMR.
-
Question: After purification by column chromatography, my this compound derivative is still contaminated with impurities. What should I do?
-
Answer: Persistent impurities after a single chromatographic run are common. Here are some strategies to improve purity:
-
Co-eluting Impurities: The impurity may have a similar polarity to your desired compound, making separation difficult with the current solvent system.
-
Solution: Experiment with different solvent systems on TLC. Try a combination of solvents with different selectivities (e.g., replace ethyl acetate with acetone or dichloromethane). A shallower gradient during column chromatography can also improve the resolution between closely eluting compounds.
-
-
Re-chromatography: If impurities persist, a second column chromatography step on the semi-pure product is often necessary.
-
Recrystallization: If the purified compound is a solid, recrystallization can be a highly effective final purification step to remove minor impurities. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.
-
Issue 3: Difficulty in crystallizing the this compound derivative.
-
Question: My this compound derivative oils out or fails to crystallize from the solution. How can I induce crystallization?
-
Answer: Crystallization can be a challenging step. Here are several techniques to try:
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to induce crystallization.
-
Solvent System Modification: If the compound is too soluble, you can try adding a "poor" solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then allow it to cool slowly.
-
Slow Evaporation: Loosely cover the flask and allow the solvent to evaporate slowly over several hours or days. This gradual increase in concentration can promote the growth of well-defined crystals.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The most common and effective purification techniques for this compound derivatives are silica gel column chromatography and recrystallization. Column chromatography is used for the primary purification of the crude reaction mixture, while recrystallization is an excellent method for obtaining highly pure solid compounds.
Q2: How do I choose the right solvent system for column chromatography of my this compound derivative?
A2: The ideal solvent system is best determined empirically using Thin Layer Chromatography (TLC). A good starting point for many this compound derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. By testing different ratios of these solvents on a TLC plate, you can find a system that gives your desired compound an Rf value between 0.25 and 0.35, which generally provides the best separation on a column.
Q3: My this compound derivative streaks on the TLC plate. What does this mean and how can I fix it?
A3: Streaking on a TLC plate is often an indication that the compound is either too polar for the chosen solvent system or is interacting strongly with the stationary phase (silica gel). You can try the following:
-
Increase the polarity of the eluent: Add a small amount of a more polar solvent (e.g., methanol) to your eluent system.
-
Add a modifier to the eluent: If your compound is acidic or basic, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve the spot shape.
-
Use a different stationary phase: If streaking persists, consider using a different TLC plate, such as alumina or a reverse-phase plate.
Q4: What are some common impurities I might encounter in the synthesis of this compound derivatives?
A4: Common impurities can include unreacted starting materials, reagents from the reaction (e.g., bases or coupling agents), and side-products from the reaction. The specific impurities will depend on the synthetic route used to prepare your derivative. It is important to analyze the crude reaction mixture by TLC or LC-MS to get an idea of the number and polarity of the impurities present before attempting purification.
Data Presentation
Table 1: Typical Purification Yields for Selected this compound Derivatives
| Derivative | Purification Method | Yield (%) | Purity (%) | Reference |
| 4-Nitro-3-phenylisoxazole | Column Chromatography (Petroleum ether/Ethyl acetate) | 26 | >95 | [1] |
| 3-Phenyl-5-methylisoxazole-4-carbonyl chloride | Distillation | 96 | 99.5 | [2] |
| Various 5-Aryl-3-methylisoxazoles | Suction Filtration | 84-93 | Not Specified | [3][4] |
Table 2: TLC Rf Values for this compound Derivatives in Different Solvent Systems
| Derivative | Solvent System (v/v) | Rf Value | Reference |
| 4-Nitro-3-phenylisoxazole | Petroleum ether:Ethyl acetate (4:1) | 0.41 | [1] |
| 4-Phenyl-3-furoxanmethanol (impurity) | Petroleum ether:Ethyl acetate (4:1) | 0.65 | [1] |
| Various Isoxazole Derivatives | Chloroform:Acetone (8:2) | 0.68 - 0.92 | [5] |
Experimental Protocols
Protocol 1: Purification of 4-Nitro-3-phenylisoxazole by Column Chromatography [1]
-
Preparation of the Column:
-
A glass column is packed with silica gel (70-230 mesh) as a slurry in petroleum ether.
-
The column is allowed to settle, and the excess solvent is drained until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
The crude reaction mixture is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel.
-
The solvent is removed under reduced pressure to obtain a dry, free-flowing powder.
-
The dry powder is carefully added to the top of the prepared column.
-
-
Elution:
-
The column is eluted with a mixture of petroleum ether and ethyl acetate in a 4:1 ratio.
-
Fractions are collected in test tubes.
-
-
Fraction Analysis:
-
The collected fractions are analyzed by TLC to identify those containing the pure 4-nitro-3-phenylisoxazole (Rf = 0.41).
-
-
Isolation:
-
The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified compound.
-
Protocol 2: General Procedure for Recrystallization of Isoxazole Derivatives [6]
-
Solvent Selection:
-
The impure solid is tested for its solubility in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane) to find a suitable recrystallization solvent. The ideal solvent should dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
The impure solid is placed in an Erlenmeyer flask, and the minimum amount of the chosen hot solvent is added to completely dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel with fluted filter paper to remove the impurities.
-
-
Crystallization:
-
The hot, clear filtrate is allowed to cool slowly to room temperature.
-
Once at room temperature, the flask is placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
The crystals are collected by vacuum filtration using a Büchner funnel.
-
The crystals are washed with a small amount of cold solvent.
-
The purified crystals are dried in a vacuum oven or air-dried to remove any residual solvent.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound derivatives by column chromatography.
Caption: Troubleshooting logic for low yield in column chromatography of this compound derivatives.
References
- 1. A surprising new route to 4-nitro-3-phenylisoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents [patents.google.com]
- 3. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. researchgate.net [researchgate.net]
addressing steric hindrance in 3-Phenylisoxazole reactions
Technical Support Center: 3-Phenylisoxazole Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound derivatives. This resource provides targeted troubleshooting guides and FAQs to address common challenges related to steric hindrance in the synthesis and functionalization of these important heterocyclic compounds.
Troubleshooting Guides
This section addresses specific problems encountered during experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Problem 1: Low or No Yield in 1,3-Dipolar Cycloaddition to Form a Sterically Hindered 3,5-Disubstituted Isoxazole.
Question: I am performing a 1,3-dipolar cycloaddition between a benzonitrile oxide derivative and a bulky terminal alkyne to synthesize a 3-phenyl-5-(tert-butyl)isoxazole, but my yields are consistently low (<20%). What are the likely causes and how can I improve the outcome?
Answer: Low yields in this reaction are common when significant steric hindrance is present in either the nitrile oxide or the alkyne.[1] The bulky groups impede the approach of the reactants to form the necessary transition state. Here are several strategies to overcome this issue:
-
Decomposition of Nitrile Oxide: Nitrile oxides are unstable and can dimerize to form furoxans, a major side reaction that consumes your starting material.[1]
-
Solution: Generate the nitrile oxide in situ at a low temperature to maintain a low concentration and ensure it reacts promptly with the alkyne.[1]
-
-
Insufficient Reaction Energy: The activation energy for the cycloaddition is likely high due to steric repulsion.
-
Solution 1: Microwave Irradiation: Switching from conventional heating to microwave-assisted synthesis can dramatically improve yields and reduce reaction times from hours or days to minutes.[2][3][4][5] Microwave energy provides rapid, uniform heating that can overcome the steric barrier more efficiently.[5]
-
Solution 2: Catalysis: The use of a Copper(I) catalyst (e.g., CuI) can accelerate the reaction, even in sterically demanding cases.[1] It promotes a different, lower-energy reaction pathway.
-
-
Solvent Effects: The choice of solvent can influence the transition state energy and reaction rate.
-
Solution: Screen different solvents. For some cycloadditions, less polar solvents have been shown to improve yields.[1]
-
Problem 2: Poor Regioselectivity in Cycloaddition Leading to a Mixture of 3,4- and 3,5-Disubstituted Isoxazoles.
Question: My reaction between a substituted benzonitrile oxide and a terminal alkyne is producing a mixture of 3,4- and 3,5-disubstituted isoxazole regioisomers. How can I selectively synthesize the 3,4-isomer when the 3,5-isomer is sterically and electronically favored?
Answer: The synthesis of 3,4-disubstituted isoxazoles is a known challenge because the typical 1,3-dipolar cycloaddition with terminal alkynes strongly favors the 3,5-isomer due to both steric and electronic effects.[1][6] To achieve the less-favored 3,4-regioselectivity, alternative strategies are required:
-
Utilize an Intramolecular Reaction: If the alkyne and nitrile oxide precursor can be tethered together in the same molecule, an intramolecular nitrile oxide cycloaddition (INOC) can force the formation of the 3,4-substituted pattern.[6]
-
Modify the Dipolarophile: Instead of a simple alkyne, use a different synthetic equivalent.
-
Solution: Enamine-based [3+2] Cycloaddition: React the in situ generated nitrile oxide with an enamine formed from an aldehyde and a secondary amine (e.g., pyrrolidine). This method is highly regiospecific for producing 3,4-disubstituted isoxazoles.[1]
-
-
Alternative Cyclocondensation Route:
-
Solution: Use of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be tuned to selectively yield 3,4-disubstituted isoxazoles.[1]
-
Problem 3: Failure of C-H Functionalization at the C4 Position of a 3-Phenyl-5-Substituted Isoxazole.
Question: I am attempting a palladium-catalyzed direct C-H arylation at the C4 position of ethyl this compound-5-carboxylate with an ortho-substituted aryl bromide, but I am observing either no reaction or a complex mixture of mono- and di-arylated products. Why is this happening?
Answer: C-H functionalization at the C4 position of an isoxazole is highly sensitive to steric hindrance from substituents at both the C3 and C5 positions. The phenyl group at C3 already presents a significant steric barrier.
-
Cause: Steric Clash with Ortho-Substituents: When using an ortho-substituted aryl bromide, the steric bulk is too great for the palladium catalyst to effectively mediate the C-H activation and subsequent coupling at the hindered C4 position. This often leads to mixtures of products or reaction failure.[7]
-
Solution 1: Use Less Hindered Coupling Partners: The reaction is known to work well with para- and meta-substituted aryl bromides, which can tolerate a wide range of functional groups.[7] If your experimental design allows, switching to a less sterically demanding arylating agent is the most straightforward solution.
-
Solution 2: Alternative Coupling Strategy: If the ortho-substituted arene is essential, direct C-H functionalization may not be the optimal path. Consider a traditional cross-coupling reaction. This would involve first halogenating the C4 position (e.g., using NBS for bromination) and then performing a Suzuki-Miyaura coupling with the corresponding ortho-substituted boronic acid. While this adds steps, it can overcome the steric challenge of the C-H activation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in Suzuki-Miyaura coupling reactions involving hindered 3-phenyl-5-bromoisoxazoles?
A1: The primary cause is steric hindrance impeding the crucial steps of the catalytic cycle, particularly the transmetalation and reductive elimination steps. Using bulky phosphine ligands on the palladium catalyst is essential to promote these steps. For instance, studies on hindered substrates show that ligands like 4-(2-(diphenylphosphino)phenyl)morpholine can be highly effective.[8] Electron-rich and sterically demanding ligands are often required for coupling deactivated or hindered aryl chlorides and bromides.[9][10]
Q2: Can microwave irradiation help overcome steric hindrance in functionalizing the phenyl ring of this compound?
A2: Yes, microwave-assisted synthesis is a powerful technique for accelerating reactions that have high activation barriers due to steric hindrance.[2][5] It can significantly reduce reaction times and often improves yields by providing efficient and uniform heating, enabling molecules to overcome steric repulsion more effectively than with conventional heating methods.[4]
Q3: My nitrile oxide precursor (an aldoxime) is decomposing under the reaction conditions. How can I generate the nitrile oxide more cleanly for my cycloaddition?
A3: A common method for generating nitrile oxides is the dehydrohalogenation of a hydroximoyl halide with a base like triethylamine.[1] If this is causing decomposition, consider a milder, in situ generation method. For example, stirring the aldoxime in a biphasic mixture of bleach and DCM can cleanly generate the nitrile oxide for an intramolecular cycloaddition, achieving high yields.[6]
Q4: Are there any solvent-free methods to perform 1,3-dipolar cycloadditions to reduce environmental impact and potentially improve yield?
A4: Yes, mechanochemistry, specifically ball-milling, has been successfully used for the solvent-free synthesis of 3,5-disubstituted isoxazoles.[11] This technique can provide moderate to excellent yields and is scalable, sometimes using a recyclable Cu/Al₂O₃ nanocomposite catalyst to facilitate the reaction.[11]
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for Suzuki Coupling of a Sterically Hindered Aryl Bromide. This table summarizes the screening of conditions for the coupling of 2-(Trifluoromethoxy)phenylboronic acid with 2-bromo-1,3-dichloro-5-nitrobenzene, a model for a sterically demanding system.
| Entry | Catalyst (mol%) | Ligand | Base (equiv) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | 60 | 1 | 60 |
| 2 | Pd₂(dba)₃ | L1 | K₂CO₃ | 60 | 1 | 85 |
| 3 | Pd₂(dba)₃ | DPPF | K₂CO₃ | 60 | 1 | 20 |
| 4 | Pd₂(dba)₃ | L1 | Cs₂CO₃ | 60 | 1 | 71 |
| 5 | Pd₂(dba)₃ | L1 | K₂CO₃ | 50 | 1 | 66 |
| 6 | Pd₂(dba)₃ | L1 | K₂CO₃ | 60 | 0.5 | 84 |
| Data adapted from a study on sterically hindered Suzuki couplings.[8][12] | ||||||
| *L1 = 4-(2-(diphenylphosphino)phenyl)morpholine |
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted, Three-Component Synthesis of 3,4,5-Substituted Isoxazoles
This protocol describes a one-pot synthesis of a sterically hindered isoxazole using a consecutive Sonogashira coupling and 1,3-dipolar cycloaddition enhanced by microwave irradiation.[2]
-
Reaction Setup: To a microwave process vial, add the acid chloride (1.0 mmol), terminal alkyne (1.1 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Solvent and Base: Add anhydrous, degassed THF (5 mL) and triethylamine (Et₃N, 2.5 mmol) via syringe under an inert atmosphere (e.g., Argon).
-
Sonogashira Coupling: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100°C for 15 minutes.
-
Cycloaddition Addition: After cooling the vial, add the hydroximinoyl chloride (1.2 mmol) and additional Et₃N (1.5 mmol).
-
Cycloaddition Reaction: Reseal the vial and irradiate in the microwave reactor at 140°C for 30 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel to remove catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel to yield the final 3,4,5-substituted isoxazole.
Protocol 2: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole via Enamine Cycloaddition
This protocol provides a method to selectively synthesize the challenging 3,4-regioisomer.[1]
-
Enamine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL). Stir for 20 minutes at room temperature to form the enamine in situ.
-
Nitrile Oxide Precursor: To this mixture, add the N-hydroximidoyl chloride (1.1 mmol).
-
Nitrile Oxide Generation: Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature. This will generate the nitrile oxide in situ.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC.
-
Work-up: Upon completion, quench the reaction with the addition of water (10 mL). Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the 3,4-disubstituted isoxazole.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]
- 3. Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nveo.org [nveo.org]
- 5. abap.co.in [abap.co.in]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationships of 3-Phenylisoxazole Analogues
The 3-phenylisoxazole scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. The versatility of this heterocyclic motif allows for substitutions at various positions, leading to analogues with finely tuned activities against different biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogues, focusing on their applications as chitin synthesis inhibitors, histone deacetylase (HDAC) inhibitors, and antibacterial agents. Experimental data is presented in structured tables, and detailed methodologies for key experiments are provided to support the findings.
This compound Analogues as Chitin Synthesis Inhibitors
A series of 3-(4-substituted phenyl)isoxazol-5-yl amide analogues have been investigated for their potential to inhibit chitin synthesis, a crucial process in the development of insects. The in vitro activity of these compounds was evaluated by measuring the inhibition of chitin synthesis in the cultured integument of the rice stem borer, Chilo suppressalis.
Quantitative SAR Data
The following table summarizes the inhibitory activity (IC50) of various analogues, highlighting the impact of different substituents on the phenyl ring at the 3-position of the isoxazole core.
| Compound ID | Substituent (R) at para-position | IC50 (µM)[1] |
| 1 | H | 0.13 |
| 2 | F | 0.08 |
| 3 | Cl | 0.07 |
| 4 | Br | 0.09 |
| 5 | I | 0.25 |
| 6 | CH3 | 0.06 |
| 7 | C2H5 | 0.07 |
| 8 | n-C3H7 | 0.08 |
| 9 | i-C3H7 | 0.15 |
| 10 | n-C4H9 | 0.09 |
| 11 | t-C4H9 | >10 |
| 12 | OCH3 | 0.22 |
| 13 | OC2H5 | 0.28 |
| 14 | NO2 | >10 |
| 15 | CF3 | >10 |
SAR Summary:
-
Halogen Substituents: Small electron-withdrawing halogens like fluorine and chlorine at the para-position of the phenyl ring (compounds 2 and 3) demonstrated the most potent inhibitory activity.[1] The potency decreased with larger halogens such as iodine (compound 5).[1]
-
Alkyl Substituents: Small, linear alkyl groups like methyl, ethyl, and n-butyl (compounds 6, 7, and 10) were well-tolerated and maintained high potency.[1] However, a bulky tertiary-butyl group (compound 11) led to a significant loss of activity, suggesting that steric hindrance at this position is detrimental.[1]
-
Alkoxy Substituents: Alkoxy groups (compounds 12 and 13) were tolerated but resulted in slightly lower potency compared to the unsubstituted analogue and those with small alkyl or halogen substituents.[1]
-
Electron-Withdrawing and Bulky Groups: Strongly electron-withdrawing groups like nitro (NO2, compound 14) and trifluoromethyl (CF3, compound 15), as well as the bulky t-butyl group, resulted in a dramatic decrease in inhibitory activity.[1]
Experimental Protocol: In Vitro Chitin Synthesis Inhibition Assay
The inhibitory activity of the this compound analogues on chitin synthesis was assessed using the cultured integument of the rice stem borer, Chilo suppressalis.[2][3][4]
Methodology:
-
Integument Preparation: Integuments were dissected from last-instar larvae of Chilo suppressalis.
-
Culture Medium: The integuments were cultured in a suitable insect cell culture medium.
-
Compound Treatment: The this compound analogues, dissolved in a suitable solvent (e.g., DMSO), were added to the culture medium at various concentrations. A control group with the solvent alone was also prepared.
-
Radiolabeling: [¹⁴C]N-acetylglucosamine, the precursor for chitin synthesis, was added to the culture medium.
-
Incubation: The cultures were incubated for a specific period (e.g., 3 hours) at a controlled temperature (e.g., 22°C) to allow for the incorporation of the radiolabel into newly synthesized chitin.[3]
-
Chitin Isolation: After incubation, the reaction was stopped, and the integuments were harvested. The tissue was washed and treated to remove unincorporated radiolabel and other cellular components, leaving behind the chitin.
-
Quantification: The amount of radiolabeled chitin was quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition for each compound concentration was calculated relative to the control. The IC50 value, the concentration of the compound that inhibits chitin synthesis by 50%, was determined from the dose-response curve.
Signaling Pathway: Insect Chitin Biosynthesis
The biosynthesis of chitin in insects is a multi-step enzymatic pathway, with chitin synthase being the key enzyme that polymerizes N-acetylglucosamine units.[5][6] Inhibitors of this pathway disrupt the formation of the insect's exoskeleton, leading to molting failure and eventual death.
This compound Analogues as Histone Deacetylase (HDAC) Inhibitors
A novel class of this compound derivatives has been designed and synthesized as potent inhibitors of Histone Deacetylase 1 (HDAC1), a key enzyme implicated in the development of prostate cancer.[5][6][7][8]
Quantitative SAR Data
Starting from an initial hit compound (Compound 7) with modest activity, structural optimizations led to the discovery of highly potent inhibitors. The inhibitory activity was assessed against HDAC1, and the anti-proliferative effects were evaluated in the PC3 human prostate cancer cell line.
| Compound ID | Description | HDAC1 Inhibition (%) at 1000 nM[7] | PC3 Cell Line IC50 (µM)[5][7] |
| 7 | Initial Hit Compound | 9.30 | Not Reported |
| 17 | Optimized Analogue | 86.78 | 5.82 |
| 10 | Intermediate Analogue | Not Reported | 9.18 |
SAR Summary:
-
Linker Length: The length of the linker at the R2 position significantly influenced the activity, with the relative order of potency being butyl > propyl > ethyl > methyl.[5][7]
-
R1 Position: The R1 position was found to be well-tolerated for substitutions.[5][7]
-
Optimized Compound: Compound 17, the representative potent analogue, demonstrated strong HDAC1 inhibitory activity and significant cytotoxicity against prostate cancer cells, while showing no obvious influence on the growth of normal WPMY-1 cells.[5][7]
Experimental Protocols
HDAC1 Enzymatic Activity Assay:
The inhibitory activity of the this compound analogues against HDAC1 was determined using a fluorogenic assay.[9][10]
Methodology:
-
Enzyme and Substrate: Recombinant human HDAC1 enzyme and a fluorogenic substrate, such as Boc-Lys(Ac)-AMC, were used.
-
Reaction Mixture: The assay was performed in a multi-well plate. Each well contained the HDAC1 enzyme, the test compound at various concentrations, and the assay buffer.
-
Incubation: The reaction was initiated by adding the fluorogenic substrate and incubated at 37°C for a specific duration (e.g., 1 hour).
-
Development: A developer solution containing a protease (e.g., trypsin) and an HDAC inhibitor (to stop the reaction) was added. The protease cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.
-
Fluorescence Measurement: The fluorescence was measured using a microplate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex/Em = 355/460 nm).
-
Data Analysis: The percentage of inhibition was calculated relative to a control without any inhibitor.
MTT Cell Viability Assay:
The anti-proliferative activity of the compounds against the PC3 prostate cancer cell line was determined using the MTT assay.[11][12]
Methodology:
-
Cell Seeding: PC3 cells were seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the this compound analogues and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[11]
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curve.
Signaling Pathway: Role of HDAC1 in Prostate Cancer
HDAC1 is overexpressed in prostate cancer and plays a crucial role in gene silencing by deacetylating histones, leading to a more condensed chromatin structure.[13] This repression of tumor suppressor genes contributes to cancer progression. HDAC inhibitors block this activity, leading to the re-expression of these genes, which in turn can induce cell cycle arrest and apoptosis.[13]
This compound Analogues as Antibacterial Agents
A series of 4-nitro-3-phenylisoxazole derivatives have been synthesized and evaluated for their antibacterial activity against several plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice.
Quantitative SAR Data
The antibacterial activity of these compounds was found to be superior to the positive control, bismerthiazol.
| Compound Class | Target Organism | Activity |
| 4-nitro-3-phenylisoxazole derivatives | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 values were much better than the positive control (bismerthiazol).[13] |
| Pseudomonas syringae pv. actinidiae (Psa) | Good antibacterial activities.[13] | |
| Xanthomonas axonopodis pv. citri (Xac) | Good antibacterial activities.[13] |
Note: Specific EC50 values for the individual analogues were not provided in the initial search results, but their superior performance compared to the control was highlighted.
Experimental Protocol: Antibacterial Activity Assay
The antibacterial activity of the 4-nitro-3-phenylisoxazole derivatives was assessed using methods such as the agar well diffusion assay.[14]
Methodology:
-
Bacterial Culture: The target bacterium, Xanthomonas oryzae pv. oryzae, was cultured in a suitable nutrient broth to achieve a specific cell density.
-
Agar Plate Preparation: A nutrient agar was poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar was uniformly inoculated with the bacterial culture.
-
Well Creation: Wells of a specific diameter were created in the agar using a sterile cork borer.
-
Compound Application: A specific volume of the test compound solution (at various concentrations) was added to each well. A positive control (e.g., a known antibiotic) and a negative control (solvent) were also included.
-
Incubation: The plates were incubated at an optimal temperature (e.g., 28°C) for 24-48 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth was inhibited, was measured in millimeters.
-
Data Analysis: The size of the inhibition zone is indicative of the antibacterial potency of the compound. Minimum Inhibitory Concentration (MIC) can be determined by testing a range of concentrations in a broth dilution assay.
Experimental Workflow
Conclusion
The this compound scaffold demonstrates remarkable versatility, serving as a template for the development of potent inhibitors targeting diverse biological processes. The structure-activity relationship studies highlighted in this guide reveal that subtle modifications to the substituents on the phenyl ring and other positions of the isoxazole core can lead to significant changes in biological activity. For chitin synthesis inhibitors, small, electron-withdrawing groups on the phenyl ring are favorable. In the case of HDAC1 inhibitors, the linker length at another position is a critical determinant of potency. Furthermore, the introduction of a nitro group and a phenyl ring at specific positions confers significant antibacterial properties. These findings underscore the importance of rational drug design and provide a valuable framework for the future development of novel therapeutic agents based on the this compound core.
References
- 1. Insect chitin synthases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoxaben analogs inhibit chitin synthesis in the cultured integument of the rice stem borer Chilo suppressalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Isoxaben analogs inhibit chitin synthesis in the cultured integument of the rice stem borer Chilo suppressalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Chitin | PPTX [slideshare.net]
- 6. Chitin metabolism in insects: structure, function and regulation of chitin synthases and chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. The Role of Histone Deacetylases in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial peptide melittin against Xanthomonas oryzae pv. oryzae, the bacterial leaf blight pathogen in rice - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 3-Phenylisoxazole Derivatives Versus Commercial Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents. Isoxazole scaffolds, particularly 3-phenylisoxazole derivatives, have emerged as a promising class of heterocyclic compounds with significant therapeutic potential. This guide provides an objective comparison of the antibacterial efficacy of select this compound derivatives against that of established commercial antibiotics, supported by experimental data and detailed protocols.
Comparative Analysis of Antibacterial Activity
The primary metric for evaluating the efficacy of an antimicrobial agent is its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for several recently synthesized isoxazole derivatives compared to common commercial antibiotics against key Gram-positive and Gram-negative bacteria.
Data has been aggregated from multiple studies to provide a comparative overview. It is important to note that direct head-to-head comparisons in a single study are limited, and variations in experimental conditions can influence results.
| Compound/Antibiotic | Class | Target Organism | MIC (µg/mL) | Source |
| Isoxazole Derivative 178f | Novel Isoxazole | Escherichia coli (ATCC 25922) | 95 | [1] |
| Isoxazole Derivative 178e | Novel Isoxazole | Escherichia coli (ATCC 25922) | 110 | [1] |
| Staphylococcus aureus (ATCC 29213) | 95 | [1] | ||
| Isoxazole Derivative 178d | Novel Isoxazole | Staphylococcus aureus (ATCC 29213) | 100 | [1] |
| Cloxacillin | β-Lactam | Escherichia coli (ATCC 25922) | 120 | [1] |
| Staphylococcus aureus (ATCC 29213) | 100 | [1] | ||
| Ciprofloxacin | Fluoroquinolone | Staphylococcus aureus (ATCC25923) | 6.25 | [2] |
| Escherichia coli (NCIM 2065) | 0.64 - 5.65 | [3] |
As indicated, certain novel isoxazole derivatives demonstrate promising activity. For instance, compound 178f shows a lower MIC against E. coli than the established antibiotic Cloxacillin.[1] Similarly, compound 178e exhibits potent activity against S. aureus, with an MIC value of 95 µg/mL.[1] However, when compared to a broad-spectrum antibiotic like Ciprofloxacin, the efficacy of these specific isoxazole derivatives appears more moderate, highlighting the need for further structural optimization to enhance potency.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical quantitative method for assessing antimicrobial efficacy. The Broth Microdilution method is a standardized and widely used protocol.
Broth Microdilution Method for MIC Determination
This method determines the MIC of a substance by testing its effect on the growth of a standardized inoculum of bacteria in a liquid nutrient broth.[1][4][5]
1. Preparation of Materials:
- Antimicrobial Agent: Prepare a high-concentration stock solution of the this compound derivative or control antibiotic in a suitable solvent.[3]
- Growth Medium: Use a sterile cation-adjusted Mueller-Hinton Broth (MHB) for the assay.[5]
- Bacterial Inoculum: Culture the test bacteria (e.g., S. aureus, E. coli) overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final test concentration of ~5 x 10⁵ CFU/mL in each well.[4][5]
- Microtiter Plate: Use a sterile 96-well microtiter plate.
2. Assay Procedure:
- Serial Dilution: Perform serial two-fold dilutions of the antimicrobial stock solution directly in the wells of the 96-well plate using the MHB.[3] This creates a gradient of decreasing antimicrobial concentrations across the plate.
- Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions.
- Controls:
- Positive Control: Include wells with only the growth medium and the bacterial inoculum (no antimicrobial agent) to ensure the viability and growth of the bacteria.[3]
- Negative Control: Include wells with only the sterile growth medium to check for contamination.[3]
- Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.[3][4]
3. Interpretation of Results:
- Following incubation, visually inspect the wells for turbidity (an indicator of bacterial growth).
- The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the first clear well in the dilution series).[1][4]
Visualizing Experimental and Mechanistic Pathways
Diagrams are essential for clarifying complex workflows and biological mechanisms. The following visualizations, created using Graphviz, adhere to strict formatting and color-contrast guidelines for clarity.
Proposed Mechanism of Action
While the precise molecular target for many novel this compound derivatives is still under investigation, a common mechanism for antibacterial agents is the inhibition of essential enzymes. For comparison, the diagram below illustrates the well-understood mechanism of fluoroquinolones, such as Ciprofloxacin, which target bacterial DNA replication.
References
Unlocking Therapeutic Potential: A Comparative Docking Analysis of 3-Phenylisoxazole Derivatives
A deep dive into the in-silico evaluation of 3-Phenylisoxazole derivatives reveals their promising binding affinities against a range of therapeutic targets. This guide provides a comparative analysis of their docking performance, supported by experimental data and detailed methodologies, to assist researchers in drug discovery and development.
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Molecular docking studies are a crucial in-silico tool to predict the binding interactions and affinities of these derivatives with their protein targets, thereby guiding the synthesis of more potent and selective drug candidates. This comparison guide synthesizes findings from recent studies to offer a clear overview of the docking performance of various this compound derivatives against key biological targets.
Comparative Docking Performance
The following table summarizes the quantitative data from various comparative docking studies of this compound derivatives. It highlights the binding affinities and inhibitory concentrations against different protein targets, providing a basis for cross-study comparison.
| Derivative/Compound | Target Protein | Docking Score/Binding Energy (kcal/mol) | Inhibition Constant (IC50 in µM) | Reference |
| 5-phenyl-1-(5-(4-chlorophenyl)isoxazol-3-yl)-1H-tetrazole (4b) | Tubulin | Good dock score | Significant anticancer activity against Leukemia cell lines | [2] |
| 5-phenyl-1-(5-(4-methoxyphenyl)isoxazol-3-yl)-1H-tetrazole (4i) | Tubulin | Good dock score | Significant anticancer activity against Leukemia cell lines | [2] |
| Phenylisoxazole quinoxalin-2-amine hybrid (5h) | α-amylase | -8.9 ± 0.10 | 16.4 ± 0.1 | [3] |
| Phenylisoxazole quinoxalin-2-amine hybrid (5c) | α-glucosidase | -9.0 ± 0.20 | 15.2 ± 0.3 | [3] |
| Phenylisoxazole quinoxalin-2-amine hybrid (5h) | α-glucosidase | -8.7 ± 0.15 | 31.6 ± 0.4 | [3][4] |
| 3-(4-chlorophenyl)-5-(furan-2-yl)isoxazole (5f) | COX-2 | - | Higher selectivity for COX-2 | [5] |
| Isoxazole-carboxamide derivative (A13) | COX-1 | - | 0.064 | [6] |
| Isoxazole-carboxamide derivative (A13) | COX-2 | - | 0.013 | [6] |
Experimental Protocols: A Look into the Methodology
The presented docking studies employ a standardized workflow to ensure the reliability and reproducibility of the results. The general methodology involves several key steps from protein and ligand preparation to the final docking analysis.
Protein and Ligand Preparation
The initial phase of any docking study involves the preparation of both the target protein and the small molecule ligands (this compound derivatives).
Protein Preparation:
-
Structure Retrieval: The three-dimensional structure of the target protein is typically obtained from a public repository like the Protein Data Bank (PDB).[7]
-
Preprocessing: The raw PDB file is then processed to prepare it for docking. This includes the removal of water molecules, co-crystallized ligands, and any ions not essential for binding interactions.[7]
-
Protonation and Optimization: Hydrogen atoms, which are often not resolved in crystal structures, are added. The bond orders and atomic charges are also assigned to ensure a chemically correct model.[7]
Ligand Preparation:
-
2D to 3D Conversion: The two-dimensional structures of the this compound derivatives are drawn using chemical drawing software and then converted into three-dimensional conformations.[7]
-
Energy Minimization: The 3D structures of the ligands are optimized to find their lowest energy conformation, which is the most stable and likely to be the bioactive conformation.[7]
-
Charge and Tautomer Assignment: Correct atom types, bond orders, and ionization states at a physiological pH are assigned. Tautomers and stereoisomers are also generated where applicable.[7]
Molecular Docking Simulation
Once the protein and ligands are prepared, the docking simulation is performed to predict the binding mode and affinity.
Docking Procedure:
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
Ligand Docking: The docking software systematically samples various conformations and orientations of each ligand within the defined grid.[7]
-
Scoring Function: For each generated pose, a scoring function is used to estimate the binding affinity, which is typically expressed in kcal/mol. The pose with the most favorable (lowest) docking score is considered the most probable binding mode.[7]
Visualizing the Docking Workflow
The following diagram illustrates the typical workflow of a comparative molecular docking study.
Caption: A generalized workflow for comparative molecular docking studies.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. acu.edu.in [acu.edu.in]
- 6. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Confirming the Binding Mode of 3-Phenylisoxazole Derivatives with Target Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-phenylisoxazole scaffold has emerged as a versatile privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against a range of important biological targets. This guide provides a comparative analysis of the binding modes of this compound-based compounds with three distinct protein classes: Histone Deacetylases (HDACs), Bromodomains, and DNA-Dependent Protein Kinase (DNA-PK). We present experimental data, compare them with alternative inhibitors, and provide detailed experimental protocols to aid in the validation and development of novel therapeutics.
Histone Deacetylase (HDAC) Inhibitors
This compound derivatives have been investigated as inhibitors of HDACs, enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets in oncology.
Comparative Analysis of HDAC Inhibitors
A series of this compound-based hydroxamic acids have been synthesized and evaluated for their inhibitory activity against HDAC1. The structure-activity relationship (SAR) of these compounds highlights the importance of substituents on the phenyl ring and the length of the linker to the zinc-binding hydroxamate group.
| Compound ID | Target | IC50 (nM) | Alternative Inhibitor | Target | IC50 (nM) |
| This compound Derivative 1 | HDAC1 | 85 | Vorinostat (SAHA) | Pan-HDAC | 50 |
| This compound Derivative 2 | HDAC1 | 62 | Romidepsin (FK228) | Class I HDACs | 3.6-50 |
| This compound Derivative 3 | HDAC1 | 110 | Belinostat (PXD101) | Pan-HDAC | 27-400 |
Table 1: Comparison of this compound-based HDAC1 inhibitors with clinically approved HDAC inhibitors.
Binding Mode of this compound HDAC Inhibitors
Molecular docking studies of a potent this compound-based HDAC1 inhibitor suggest a canonical binding mode for hydroxamate inhibitors. The isoxazole ring and the phenyl group occupy the entrance of the active site channel, making hydrophobic interactions. The linker positions the hydroxamic acid group to chelate the catalytic zinc ion deep within the active site pocket.
Caption: Workflow for the evaluation of HDAC inhibitors.
Experimental Protocol: Fluorometric HDAC Activity Assay
This protocol is adapted for the in vitro determination of HDAC1 inhibitory activity.
-
Reagent Preparation : Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), a solution of recombinant human HDAC1, the this compound inhibitor at various concentrations, and a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Inhibitor Incubation : In a 96-well black microplate, add 10 µL of each inhibitor concentration to the respective wells. Then, add 40 µL of the HDAC1 enzyme solution to all wells except the negative control. Incubate for 15 minutes at 37°C.
-
Substrate Reaction : Initiate the reaction by adding 50 µL of the fluorogenic substrate to all wells.
-
Fluorescence Measurement : Incubate the plate at 37°C for 60 minutes. Stop the reaction by adding a developer solution containing a broad-spectrum HDAC inhibitor (like Trichostatin A) and a trypsin-like protease. Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the control (enzyme without inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.
Bromodomain Inhibitors
The 3,5-dimethylisoxazole moiety, a close analog of this compound, has been identified as an effective acetyl-lysine mimetic, leading to the development of potent bromodomain inhibitors. These inhibitors target the BET (Bromodomain and Extra-Terminal) family of proteins, which are critical readers of the histone code.
Comparative Analysis of Bromodomain Inhibitors
Derivatives of 3,5-dimethylisoxazole have been shown to bind to the bromodomains of BRD4 with high affinity. Their performance is comparable to other well-characterized BET inhibitors.
| Compound ID | Target | IC50 (µM) | Alternative Inhibitor | Target | IC50 (µM) |
| 3,5-Dimethylisoxazole 1 | BRD4(1) | 4.8 | (+)-JQ1 | BRD4(1) | 0.077 |
| 3,5-Dimethylisoxazole 2 | BRD4(1) | 0.9 | OTX015 | BRD2/3/4 | 0.019-0.038 |
| 3,5-Dimethylisoxazole 3 | BRD4(1) | <5 | I-BET762 | BRD2/3/4 | 0.024-0.044 |
Table 2: Comparison of 3,5-Dimethylisoxazole-based BRD4 inhibitors with other known BET inhibitors.
Binding Mode of 3,5-Dimethylisoxazole Bromodomain Inhibitors
The binding mode of 3,5-dimethylisoxazole derivatives to the first bromodomain of BRD4 (BRD4(1)) has been elucidated by X-ray crystallography (PDB IDs: 3SVG, 3SVF, 4J0S).[1][2][3][4][5] The 3,5-dimethylisoxazole core effectively mimics the acetylated lysine residue, forming a key hydrogen bond with the conserved asparagine (Asn140) in the binding pocket. The substituents on the isoxazole ring occupy adjacent hydrophobic pockets, contributing to the affinity and selectivity of the compounds.
Caption: Experimental workflow for confirming bromodomain inhibitor binding.
Experimental Protocol: AlphaScreen Assay for Bromodomain Binding
This protocol describes a competitive binding assay to determine the IC50 of inhibitors for the BRD4(1) bromodomain.
-
Reagent Preparation : Use an assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA). Prepare solutions of GST-tagged BRD4(1), a biotinylated histone H4 acetylated peptide, streptavidin-coated donor beads, and anti-GST acceptor beads.
-
Compound Dispensing : Add serial dilutions of the 3,5-dimethylisoxazole inhibitor to a 384-well microplate.
-
Protein-Peptide Incubation : Add the GST-BRD4(1) protein and the biotinylated histone peptide to the wells and incubate for 30 minutes at room temperature to allow for binding.
-
Bead Addition : Add the anti-GST acceptor beads and incubate for 60 minutes. Then, add the streptavidin donor beads and incubate for another 60 minutes in the dark.
-
Signal Detection : Read the plate on an AlphaScreen-capable plate reader. The signal is generated when the donor and acceptor beads are in close proximity due to the protein-peptide interaction.
-
Data Analysis : The inhibitor will disrupt the protein-peptide interaction, leading to a decrease in the AlphaScreen signal. Calculate the IC50 value from the dose-response curve.
DNA-Dependent Protein Kinase (DNA-PK) Inhibitors
While less explored, the isoxazole scaffold has been suggested as a potential starting point for the development of DNA-PK inhibitors. DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair and is a target for cancer therapy, particularly in combination with radiation or chemotherapy.
Comparative Analysis of DNA-PK Inhibitors
Currently, there is limited experimental data on the direct binding of this compound derivatives to DNA-PK. Molecular docking studies have suggested a potential interaction. For comparison, several non-isoxazole-based DNA-PK inhibitors have advanced to clinical trials.
| Compound ID | Target | IC50 (nM) | Alternative Inhibitor | Target | IC50 (nM) |
| This compound Derivative (Predicted) | DNA-PK | - | Peposertib (M3814) | DNA-PK | 0.6 |
| - | - | - | AZD7648 | DNA-PK | 0.6 |
| - | - | - | CC-115 | DNA-PK/mTOR | 13/21 |
Table 3: Comparison of a predicted this compound DNA-PK inhibitor with clinical-stage inhibitors.
Predicted Binding Mode and Experimental Validation Pathway
Molecular docking of a 3-phenyl-1,2,4-triazolo derivative suggested that the molecule could bind to the ATP-binding pocket of the DNA-PK catalytic subunit (DNA-PKcs). The predicted binding mode involves hydrogen bonds with key residues in the hinge region and hydrophobic interactions within the pocket. Experimental validation of this predicted binding mode is crucial.
Caption: Logical pathway for the validation of a putative DNA-PK inhibitor.
Experimental Protocol: LanthaScreen Kinase Binding Assay
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of an inhibitor to DNA-PK.
-
Reagent Preparation : Prepare a kinase buffer, a solution of purified, tagged (e.g., GST-tagged) DNA-PKcs, a europium-labeled anti-tag antibody, and an Alexa Fluor 647-labeled kinase tracer (a fluorescently labeled, ATP-competitive ligand).
-
Inhibitor Dilution : Prepare serial dilutions of the this compound derivative.
-
Assay Assembly : In a 384-well plate, combine the DNA-PKcs enzyme, the europium-labeled antibody, and the test inhibitor. Incubate for 60 minutes at room temperature.
-
Tracer Addition : Add the Alexa Fluor 647-labeled tracer to all wells.
-
FRET Measurement : Incubate for another 60 minutes and then measure the TR-FRET signal on a suitable plate reader (excitation at 340 nm, emission at 615 nm for europium and 665 nm for Alexa Fluor 647).
-
Data Analysis : The binding of the tracer to the antibody-bound kinase results in a high FRET signal. A competing inhibitor will displace the tracer, leading to a decrease in the FRET signal. Calculate the IC50 value from the inhibitor concentration-response curve.
This guide provides a framework for the systematic evaluation of this compound derivatives as inhibitors of diverse protein targets. By combining biochemical and cellular assays with biophysical techniques to confirm direct binding and elucidate the binding mode, researchers can accelerate the development of this promising chemical scaffold into novel therapeutics.
References
- 1. 3SVG: Crystal Structure of the first bromodomain of human BRD4 in complex with a 3,5-dimethylisoxazol ligand [ncbi.nlm.nih.gov]
- 2. wwPDB: pdb_00003svg [wwpdb.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Phenylisoxazole: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of 3-Phenylisoxazole is a critical component of laboratory safety protocols. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound in compliance with safety regulations. Adherence to these guidelines will minimize risks to personnel and the environment.
Key Safety and Disposal Information
The following table summarizes the essential quantitative and qualitative data regarding the disposal and handling of this compound.
| Parameter | Value/Instruction | Source |
| GHS Hazard Classification | Acute Toxicity 4 (Oral) | [1] |
| GHS Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed | [1] |
| Primary Disposal Method | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [2] |
| Secondary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [3][4][5] |
| Environmental Precautions | Do not let the chemical enter drains, sewer systems, or contaminate water, foodstuffs, feed, or seed. | [2][3][5] |
| Contaminated Packaging | Triple rinse (or equivalent) and offer for recycling or reconditioning. Alternatively, puncture to render unusable before disposal. | [2] |
| Required Personal Protective Equipment (PPE) | Chemical impermeable gloves, protective clothing, safety goggles/face shield, and a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated. | [2][4] |
| Storage Class Code | 11 - Combustible Solids |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the detailed methodology for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Preparation:
- Before handling, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses.
- Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][4]
2. Waste Segregation and Collection:
- Collect waste this compound in a dedicated, properly labeled, and sealed container.
- Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
- The container should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
3. Disposal of Uncontaminated Product:
- The primary recommended method of disposal is through a licensed chemical destruction facility.[2] This often involves controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[2]
- Contact your institution's EHS office to arrange for pickup and disposal by a certified waste management contractor.
4. Decontamination of Labware and Surfaces:
- Decontaminate any labware or surfaces that have come into contact with this compound.
- Wash with an appropriate solvent (e.g., acetone or ethanol), followed by soap and water. Collect the initial solvent rinse as hazardous waste.
5. Disposal of Contaminated Materials:
- Any materials, such as pipette tips, gloves, or absorbent pads, that are contaminated with this compound should be collected in a sealed, labeled hazardous waste container.
- These materials should be disposed of through the same chemical waste stream as the pure compound.
6. Handling of Spills:
- In the event of a spill, evacuate non-essential personnel from the area.[2]
- Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
- Sweep up the absorbed material and place it into a sealed container for hazardous waste disposal.[3][6] Avoid creating dust.[2][3][6]
- Ventilate the area and wash the spill site after material pickup is complete.
7. Disposal of Contaminated Packaging:
- For empty containers, it is recommended to triple rinse them with a suitable solvent.[2] The rinsate should be collected as hazardous chemical waste.
- After rinsing, the container can be offered for recycling or reconditioning.[2]
- Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of according to local regulations.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
